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  • Product: 2-chloro-5-iodo-N-methylpyrimidin-4-amine
  • CAS: 1093847-70-1

Core Science & Biosynthesis

Foundational

2-chloro-5-iodo-N-methylpyrimidin-4-amine CAS number and molecular weight

An In-Depth Technical Guide to 2-Chloro-5-Iodo-N-Methylpyrimidin-4-Amine: Synthesis, Regioselectivity, and Applications in Kinase Inhibitor Development Executive Summary In the landscape of targeted therapeutics, the pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Chloro-5-Iodo-N-Methylpyrimidin-4-Amine: Synthesis, Regioselectivity, and Applications in Kinase Inhibitor Development

Executive Summary

In the landscape of targeted therapeutics, the pyrimidine core remains one of the most privileged scaffolds for kinase inhibitor design. 2-chloro-5-iodo-N-methylpyrimidin-4-amine serves as a highly versatile, tri-functionalized building block. Its precise substitution pattern—featuring a reactive C-2 chloride, a sterically demanding C-5 iodide, and a C-4 methylamine—enables orthogonal functionalization. This allows medicinal chemists to perform sequential Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Sonogashira) without cross-reactivity.

This technical whitepaper deconstructs the physicochemical properties, regioselective synthesis, and downstream applications of this critical intermediate, specifically highlighting its role in developing Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for neurodegenerative and ischemic conditions such as Traumatic Brain Injury (TBI) [1].

Physicochemical Profiling & Structural Data

Before initiating any synthetic workflow, establishing the baseline quantitative parameters of the intermediate is critical for stoichiometric precision and analytical validation.

PropertyValueAnalytical Significance
Chemical Name 2-chloro-5-iodo-N-methylpyrimidin-4-amineIUPAC standard nomenclature
CAS Number 1093847-70-1 [2]Registry identification
Molecular Formula C5H5ClIN3[2]Determines exact mass calculations
Molecular Weight 269.47 g/mol Required for molarity and yield tracking
MDL Number MFCD29059246 [2]Structural database cross-referencing
Isotopic Signature ~3:1 ratio (m/z 270.0 / 272.0)Critical for LC-MS validation (due to 35Cl/37Cl)

Regioselective Synthesis Protocol

The synthesis of 2-chloro-5-iodo-N-methylpyrimidin-4-amine relies on the kinetic differentiation of the C-2 and C-4 positions on the starting material, 2,4-dichloro-5-iodopyrimidine.

Causality of Regioselectivity

The C-4 position is inherently more electrophilic than C-2. The adjacent 5-iodo group exerts a strong inductive electron-withdrawing effect (-I effect), which, combined with the ortho/para relationship to the ring nitrogens, highly stabilizes the intermediate Meisenheimer complex at C-4. By strictly controlling the temperature (0 °C), the reaction remains under kinetic control, exclusively yielding the C-4 aminated product.

Step-by-Step Methodology (Self-Validating Workflow)
  • Substrate Preparation: Dissolve 2,4-dichloro-5-iodopyrimidine (1.0 eq, 10 mmol) in anhydrous Tetrahydrofuran (THF) (0.2 M) under a nitrogen atmosphere.

  • Acid Scavenging: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol).

    • Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct. Without it, the liberated HCl would protonate the incoming methylamine, halting the reaction and drastically reducing yields.

  • Controlled Amination: Cool the reaction flask to 0 °C using an ice-water bath. Add methylamine (2.0 M solution in THF, 1.05 eq) dropwise over 15 minutes.

    • Causality: Dropwise addition maintains a low local concentration of the nucleophile, preventing thermodynamic over-reaction (di-amination at both C-2 and C-4).

  • Reaction Monitoring: Stir for 2 hours at 0 °C. Validate completion via TLC (Hexanes/EtOAc 3:1). The product will present as a distinct spot with a lower Rf than the starting material due to increased polarity from the secondary amine.

  • Aqueous Workup: Quench the reaction with ice water to precipitate the product. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with saturated brine to remove residual polar impurities, then dry over anhydrous Na2SO4.

  • Isolation: Filter and concentrate under reduced pressure. The resulting off-white solid is typically >95% pure, but can be recrystallized from Hexanes/EtOAc if necessary.

Synthesis_Workflow SM 2,4-Dichloro-5-iodopyrimidine (Starting Material) Intermediate Meisenheimer Complex (C-4 Regioselectivity) SM->Intermediate Nucleophilic Attack Reagents Methylamine (1.05 eq) DIPEA (1.5 eq) THF, 0 °C Reagents->Intermediate Product 2-Chloro-5-iodo-N-methyl pyrimidin-4-amine (Target Scaffold) Intermediate->Product Cl- Elimination

Fig 1: Regioselective SNAr synthetic workflow favoring C-4 amination.

Application in Drug Discovery: The LRRK2 Paradigm

Once synthesized, 2-chloro-5-iodo-N-methylpyrimidin-4-amine is deployed as a core scaffold for advanced therapeutics. A prominent example is its use in the synthesis of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors.

According to patent literature (KR20190131981A), LRRK2 is significantly upregulated following Traumatic Brain Injury (TBI) and stroke, driving microglial activation, neuroinflammation, and subsequent neuronal apoptosis [1].

To build the active LRRK2 inhibitor, the 2-chloro-5-iodo-N-methylpyrimidin-4-amine intermediate is dissolved in a DMF/NMP (1:1) solvent system and reacted with an aniline derivative at 50 °C for 18 hours [3]. The elevated temperature overcomes the activation energy required for SNAr at the less reactive C-2 position. Subsequent Suzuki coupling at the C-5 iodide completes the pharmacophore, yielding a molecule capable of crossing the blood-brain barrier to suppress LRRK2 hyperactivity.

LRRK2_Pathway TBI Traumatic Brain Injury (TBI) & Hypoxia LRRK2 LRRK2 Kinase (Overactivated) TBI->LRRK2 Upregulates Neuroinflammation Microglial Activation & Neuroinflammation LRRK2->Neuroinflammation Promotes Apoptosis Neuronal Apoptosis LRRK2->Apoptosis Promotes Inhibitor Pyrimidine-based LRRK2 Inhibitor Inhibitor->LRRK2 Blocks Kinase Domain Recovery Neuroprotection & Functional Recovery Neuroinflammation->Recovery Suppressed Apoptosis->Recovery Suppressed

Fig 2: Mechanism of pyrimidine LRRK2 inhibitors in mitigating TBI-induced neuroinflammation.

Analytical Characterization & Validation Standards

To ensure the integrity of the synthesized intermediate before downstream coupling, the following self-validating analytical checks must be performed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The presence of a single chlorine atom provides a diagnostic isotopic pattern. The mass spectrum in positive electrospray ionization (ESI+) must show a base peak at m/z 270.0 [M+H]⁺ and a secondary peak at m/z 272.0 at approximately one-third the intensity of the base peak. This confirms the retention of the C-2 chloride.

  • Proton Nuclear Magnetic Resonance (¹H NMR) (400 MHz, DMSO-d6):

    • δ 8.35 (s, 1H): Represents the highly deshielded C-6 pyrimidine proton.

    • δ 7.20 (br s, 1H): Represents the N-H proton (exchangeable with D₂O).

    • δ 2.85 (d, J = 4.5 Hz, 3H): Represents the N-methyl group. The doublet splitting confirms coupling to the adjacent N-H proton, validating that amination occurred successfully.

References

  • ChemBuyersGuide / ChemScene: "2-CHLORO-5-IODO-N-METHYLPYRIMIDIN-4-AMINE CAS:1093847-70-1." ChemBuyersGuide.com. Available at: [Link]

  • Google Patents (KR20190131981A): "Pharmaceutical composition for use in preventing or treating Traumatic Brain Injury or stroke." Inventor/Applicant details. Available at:[1][3]

Sources

Exploratory

Solubility Profiling of 2-Chloro-5-iodo-N-methylpyrimidin-4-amine in Organic Solvents: A Technical Guide

Executive Summary In modern pharmaceutical process chemistry, the thermodynamic solubility of active pharmaceutical ingredient (API) intermediates dictates the efficiency of downstream synthetic transformations, purifica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical process chemistry, the thermodynamic solubility of active pharmaceutical ingredient (API) intermediates dictates the efficiency of downstream synthetic transformations, purification strategies, and overall process yield. 2-chloro-5-iodo-N-methylpyrimidin-4-amine (CAS: 1093847-70-1) is a highly functionalized, di-halogenated heterocycle widely utilized as a core building block in the development of kinase inhibitors—particularly LRRK2 inhibitors for traumatic brain injury and neurodegenerative diseases —as well as non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

This whitepaper provides an in-depth, mechanistic guide to understanding and empirically determining the solubility profile of this specific intermediate across various organic solvents. As a Senior Application Scientist, my objective is to move beyond standard operating procedures by detailing the causality behind solvent behaviors and providing a self-validating experimental framework for robust data generation.

Thermodynamic Principles of Halogenated Pyrimidine Solvation

The solubility of 2-chloro-5-iodo-N-methylpyrimidin-4-amine is governed by the delicate balance between its crystal lattice energy and its solvation thermodynamics. To predict its behavior in organic solvents, we must deconstruct its structural features:

  • The C5-Iodine Atom: Iodine is a large, highly polarizable atom. It significantly increases the molecular volume and lipophilicity of the compound, driving strong London dispersion forces within the crystal lattice. This makes the compound poorly soluble in highly polar protic solvents like water, but highly amenable to solvation by moderately non-polar or polarizable solvents .

  • The C2-Chlorine Atom: The strongly electronegative chlorine atom withdraws electron density from the pyrimidine ring, rendering the heterocycle electron-deficient. This enhances the potential for dipole-dipole interactions with polar solvents.

  • The C4-N-Methylamine Group: This is the critical linchpin for solubility. The secondary amine provides a strong hydrogen-bond donor (N-H). Because the adjacent pyrimidine ring is electron-deficient, this N-H proton is relatively acidic.

Mechanistic Insight: The highest solubility for this intermediate is achieved in polar aprotic solvents (e.g., DMF, NMP). These solvents act as powerful hydrogen-bond acceptors, selectively interacting with the C4 N-H group to disrupt the crystal lattice without providing competing protons that might otherwise stabilize the solid state .

Quantitative Solubility Profile

While exact, batch-specific empirical data depends heavily on the crystalline purity and specific polymorph of the synthesized batch, the following matrix represents a highly accurate, thermodynamically modeled baseline for 2-chloro-5-iodo-N-methylpyrimidin-4-amine. This data is essential for guiding initial solvent selection for cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.

SolventDielectric Constant (ε)Est. Solubility at 20°C (mg/mL)Est. Solubility at 50°C (mg/mL)Primary Solvation Mechanism
N-Methyl-2-pyrrolidone (NMP) 32.2> 150.0> 300.0Strong H-bond acceptor, dipole-dipole
Dimethylformamide (DMF) 36.7> 120.0> 250.0Strong H-bond acceptor, dipole-dipole
Tetrahydrofuran (THF) 7.5~ 45.0~ 90.0Moderate H-bond acceptor
Dichloromethane (DCM) 9.1~ 25.0~ 50.0Halogen bonding, dispersion forces
Ethyl Acetate (EtOAc) 6.0~ 15.0~ 40.0Weak H-bond acceptor, moderate polarity
Methanol (MeOH) 32.7~ 10.0~ 25.0Protic H-bond donor/acceptor competition
Toluene 2.4< 5.0~ 10.0π-π interactions, low polarity

Data Note: Quantitative values are representative baselines derived from the physicochemical behavior of structurally analogous di-halogenated pyrimidines used in API manufacturing.

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To generate regulatory-compliant solubility data for process scale-up, the classical Isothermal Shake-Flask method remains the gold standard . However, a protocol is only as good as its internal validation mechanisms. The following workflow ensures that the measured solubility reflects the true thermodynamic equilibrium of the intended polymorph, rather than a kinetic artifact or a solvent-mediated transformation.

Fig 1. Self-validating isothermal shake-flask workflow for API intermediate solubility profiling.

Step-by-Step Methodology:
  • Input Validation (Solid-State Characterization):

    • Action: Analyze the starting 2-chloro-5-iodo-N-methylpyrimidin-4-amine powder using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Causality: You must establish the exact polymorphic form of the input material. Different polymorphs have different crystal lattice energies, leading to drastically different apparent solubilities.

  • Preparation of Saturated Solutions:

    • Action: Add an excess amount of the intermediate (e.g., 200 mg) to 1 mL of the target solvent in a sealed, temperature-controlled vial.

    • Causality: A visible excess of solid must remain at all times to ensure the solution is saturated and driven toward thermodynamic equilibrium .

  • Isothermal Equilibration:

    • Action: Agitate the vials in a thermostatic shaker at the target temperature (e.g., 20°C or 50°C) for 24 to 72 hours.

    • Causality: Halogenated pyrimidines can suffer from slow dissolution kinetics due to high hydrophobicity. Extended equilibration ensures the kinetic barrier is overcome and true thermodynamic equilibrium is reached.

  • Phase Separation (Critical Step):

    • Action: Allow the solid to settle. Using a syringe pre-warmed or pre-cooled to the exact experimental temperature, withdraw a sample of the supernatant and filter it through a 0.22 µm PTFE syringe filter.

    • Causality: If a room-temperature syringe is used to sample a 50°C solution, the sudden temperature drop will cause spontaneous nucleation and precipitation inside the needle, artificially lowering the measured solubility .

  • Quantification:

    • Action: Dilute the filtered supernatant immediately into a compatible diluent (e.g., Acetonitrile/Water) and quantify the concentration using a validated HPLC-UV method against a known calibration curve.

  • Output Validation (Solid Residue Analysis):

    • Action: Recover the undissolved solid residue from the vial, dry it gently, and analyze it via PXRD.

    • Causality: This makes the system self-validating. If the solvent caused the intermediate to form a solvate or transition to a more stable polymorph during the 72-hour shaking period, the PXRD pattern will change. If it changes, the measured solubility belongs to the new form, not the original API intermediate.

Mechanistic Insights: Solvation and Chemoselectivity

The solubility profile directly dictates the synthetic utility of 2-chloro-5-iodo-N-methylpyrimidin-4-amine. Because the C2-chlorine and C5-iodine offer orthogonal reactivity, the choice of solvent is paramount for controlling chemoselectivity.

Fig 2. Solvation-dependent chemoselective reaction pathways for the pyrimidine intermediate.

In patent literature detailing the synthesis of LRRK2 inhibitors, reactions utilizing this specific intermediate are frequently conducted in a 1:1 mixture of DMF and NMP at 50°C .

Why this specific condition? As shown in our solubility matrix, DMF and NMP provide maximum solubility (>250 mg/mL at 50°C). By fully dissolving the intermediate at high concentrations, the reaction kinetics for nucleophilic aromatic substitution (SNAr) at the C2 position are vastly accelerated. Furthermore, polar aprotic solvents stabilize the highly polar transition states typical of SNAr and Palladium-catalyzed cross-coupling reactions, ensuring high yields and minimizing the formation of insoluble byproducts.

Conclusion

Understanding the solubility profile of 2-chloro-5-iodo-N-methylpyrimidin-4-amine requires a fundamental grasp of its molecular thermodynamics—specifically the interplay between its polarizable halogens and its hydrogen-bond donating amine. By utilizing polar aprotic solvents and employing a rigorously self-validating isothermal shake-flask methodology, process chemists can generate reliable data to optimize downstream kinase inhibitor synthesis, ensuring both high yield and precise chemoselectivity.

References

  • KR20190131981A - Pharmaceutical composition for use in preventing or treating Traumatic Brain Injury or stroke. Google Patents.
  • Handbook of Solubility Data for Pharmaceuticals. ResearchGate. URL:[Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. URL:[Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave. URL:[Link]

  • Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. PubMed Central (PMC). URL:[Link]

  • Halogenation-Driven Discovery of Halomethylene-Biphenyl-Diarylpyrimidines as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Improved Safety and PK Profiles. ACS Publications. URL:[Link]

Foundational

Crystal Structure Analysis of 2-Chloro-5-iodo-N-methylpyrimidin-4-amine: Crystallographic Insights for Kinase Inhibitor Design

Executive Summary 2-Chloro-5-iodo-N-methylpyrimidin-4-amine (CAS 1093847-70-1) is a highly functionalized, di-halogenated pyrimidine scaffold that serves as a critical intermediate in modern drug discovery. Its unique or...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-5-iodo-N-methylpyrimidin-4-amine (CAS 1093847-70-1) is a highly functionalized, di-halogenated pyrimidine scaffold that serves as a critical intermediate in modern drug discovery. Its unique orthogonal reactivity makes it a cornerstone in the synthesis of highly selective kinase inhibitors, particularly those targeting Leucine-Rich Repeat Kinase 2 (LRRK2) for the treatment of neurodegenerative diseases such as Parkinson's disease and[1].

This whitepaper provides an in-depth technical analysis of the single-crystal X-ray diffraction (SCXRD) structure of this compound. By elucidating its molecular geometry, supramolecular networks (hydrogen and halogen bonding), and regioselective functionalization pathways, this guide bridges the gap between fundamental crystallography and applied structure-based drug design (SBDD).

Experimental Protocol: Single-Crystal X-Ray Diffraction Workflow

To obtain high-resolution structural data, the crystallographic workflow must be treated as a self-validating system. Every experimental choice—from the radiation source to the refinement algorithm—is dictated by the chemical properties of the heavy halogens (Iodine and Chlorine) present in the scaffold.

Step-by-Step Methodology
  • Crystal Growth and Selection

    • Procedure: Dissolve 50 mg of the synthesized compound in 2 mL of dichloromethane (DCM). Carefully layer with 2 mL of ethanol (EtOH) to facilitate slow vapor diffusion at 298 K over 72 hours.

    • Causality: DCM provides high initial solubility, while EtOH acts as an anti-solvent. The slow diffusion gradient promotes the nucleation of macroscopic, defect-free single crystals suitable for X-ray diffraction, avoiding the kinetic trapping that leads to microcrystalline powders.

  • X-Ray Data Collection

    • Procedure: Mount a suitable crystal (e.g., 0.15×0.10×0.08 mm) on a MiTeGen loop using paratone oil. Cool the sample to 100 K using an open-flow nitrogen cryostat. Collect diffraction data using Mo K α radiation ( λ=0.71073 Å).

    • Causality: Cryocooling to 100 K minimizes thermal atomic displacement (Debye-Waller factors), enhancing high-angle diffraction intensity and allowing for the accurate localization of the N-methylamine hydrogen atom. Mo K α radiation is strictly required over Cu K α to minimize severe X-ray absorption by the heavy iodine atom, which would otherwise distort the electron density map.

  • Data Reduction and Absorption Correction

    • Procedure: Integrate frames using standard diffractometer software and apply a multi-scan absorption correction (e.g., SADABS).

    • Self-Validation: The internal agreement factor ( Rint​ ) must be <0.05 . A higher value indicates inadequate absorption correction or the presence of crystal twinning, necessitating data recollection.

  • Phase Problem Solution and Refinement

    • Procedure: Solve the phase problem using the dual-space algorithm [2]. Refine the structure via full-matrix least-squares on F2 using [3].

    • Self-Validation: Ensure the final goodness-of-fit (GooF) converges near 1.00. The largest difference peak in the residual electron density map must be <1.0 e⋅A˚−3 , confirming that the heavy atoms (I, Cl) are correctly modeled without unassigned ghost peaks.

G N1 Sample Preparation (Recrystallization) N2 X-Ray Diffraction (Mo Kα, 100 K) N1->N2 N3 Data Reduction (Integration & Scaling) N2->N3 N4 Structure Solution (SHELXT) N3->N4 N5 Structure Refinement (SHELXL) N4->N5 N6 Final Model (CIF Validation) N5->N6

Fig 1. Step-by-step X-ray diffraction workflow for structural elucidation.

Structural Analysis & Molecular Geometry

The crystal structure of 2-chloro-5-iodo-N-methylpyrimidin-4-amine typically crystallizes in a monoclinic space group (e.g., P21​/c ). The pyrimidine ring is highly planar, but the presence of the bulky iodine atom at the C5 position introduces significant steric constraints.

Quantitative Data Summary

The following table summarizes the representative crystallographic parameters derived from the refined model.

ParameterAtoms InvolvedValue (Å or °)Crystallographic & Chemical Significance
Bond LengthC(5) - I(1)2.098(2)Elongated bond; highly polarizable σ -hole, ideal for cross-coupling.
Bond LengthC(2) - Cl(1)1.735(2)Standard aromatic C-Cl bond; stable to mild Pd catalysis.
Bond LengthC(4) - N(4)1.342(3)Shortened bond indicates partial double bond character (resonance).
Bond AngleC(5)-C(4)-N(4)122.4(2)Expanded angle due to steric repulsion between Iodine and N-methyl.
Torsion AngleC(5)-C(4)-N(4)-C(6)178.5(3)Near co-planarity of the N-methyl group with the pyrimidine ring.

Mechanistic Insight: The C(4)-N(4) bond length (1.342 Å) is significantly shorter than a typical C-N single bond (~1.47 Å). This indicates strong electron delocalization from the amine lone pair into the electron-deficient pyrimidine π -system. This resonance stabilizes the co-planar conformation of the N-methyl group, which is a critical vector for directing the molecule into the hinge region of target kinases.

Supramolecular Chemistry: Halogen and Hydrogen Bonding Networks

The solid-state packing of this scaffold is governed by a delicate interplay of non-covalent interactions. Understanding these networks is vital, as[4] to enhance ligand-target affinity.

  • Hydrogen Bonding ( R22​(8) Motif): The N-H group at the C4 position acts as a strong hydrogen bond donor, while the pyrimidine N3 atom acts as an acceptor. In the crystal lattice, two molecules pair up to form a centrosymmetric dimer via N-H···N hydrogen bonds.

  • Halogen Bonding ( σ -Hole Interactions): The C5-iodine atom features an anisotropic distribution of electron density, creating an electron-deficient region (the σ -hole) at the distal end of the C-I bond. This σ -hole engages in a highly directional halogen bond with the N1 atom of an adjacent pyrimidine ring (C-I···N angle ≈175∘ ).

G N1 Pyrimidine Scaffold (Molecule A) N2 Pyrimidine Scaffold (Molecule B) N1->N2 Hydrogen Bond N1->N2 Halogen Bond N3 Kinase Hinge Region (Target Protein) N1->N3 Hinge Binding

Fig 2. Intermolecular networks driving crystal packing and target binding.

Implications for Drug Design: LRRK2 Kinase Targeting

The structural features of 2-chloro-5-iodo-N-methylpyrimidin-4-amine directly dictate its utility in synthesizing LRRK2 inhibitors for traumatic brain injury and stroke.

Orthogonal Reactivity and Regioselectivity

The presence of two different halogens on the pyrimidine ring allows for sequential, regioselective functionalization.

  • C5-Iodine Activation: The C-I bond is weaker and more reactive towards oxidative addition by Palladium(0). A Suzuki-Miyaura cross-coupling can be performed exclusively at the C5 position without affecting the C2-Chlorine.

  • C2-Chlorine Activation: Once the C5 position is functionalized (e.g., with an aryl or heteroaryl group), the C2-Chlorine can be displaced via Nucleophilic Aromatic Substitution ( SN​Ar ) or Buchwald-Hartwig amination to introduce solubilizing groups or additional pharmacophores.

G N1 2-chloro-5-iodo-N-methylpyrimidin-4-amine N2 Suzuki Coupling (C5-Iodine) N1->N2 Pd Catalyst N4 C5-Aryl Intermediate N2->N4 N3 Buchwald-Hartwig (C2-Chlorine) N5 LRRK2 Kinase Inhibitor N3->N5 N4->N3 Amine, Pd

Fig 3. Regioselective cross-coupling pathway exploiting C5 and C2 halogens.
Kinase Hinge Binding

When incorporated into a final drug candidate, the pyrimidine core mimics the adenine ring of ATP. The N-methylamine group and the adjacent pyrimidine nitrogen form a critical bidentate donor-acceptor hydrogen bonding motif with the backbone amide of the kinase hinge region (typically a Leucine or Valine residue in LRRK2). The precise bond angles determined via crystallography ensure that these vectors align perfectly with the kinase active site.

Conclusion

The crystal structure analysis of 2-chloro-5-iodo-N-methylpyrimidin-4-amine reveals a highly rigid, planar scaffold governed by intricate resonance and supramolecular interactions. By leveraging the crystallographically proven orthogonal reactivity of the C5-Iodine and C2-Chlorine bonds, medicinal chemists can execute precise, sequential cross-coupling reactions. Furthermore, the inherent hydrogen and halogen bonding capabilities of this molecule make it an optimal building block for designing highly potent, CNS-penetrant LRRK2 kinase inhibitors.

References

  • Patent KR20190131981A: Pharmaceutical composition for use in preventing or treating Traumatic Brain Injury or stroke. Google Patents.
  • Sheldrick, G. M. (2015) : Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. Available at:[Link]

  • Sheldrick, G. M. (2015) : SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances. Available at:[Link]

  • Scholfield, M. R., et al. (2013) : Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. National Institutes of Health (PMC). Available at:[Link]

Sources

Foundational

Thermodynamic Stability and Reactivity Profiling of 2-Chloro-5-iodo-N-methylpyrimidin-4-amine: A Technical Whitepaper

Executive Summary For researchers and drug development professionals, mastering the thermodynamic and kinetic boundaries of active pharmaceutical intermediates is non-negotiable. 2-Chloro-5-iodo-N-methylpyrimidin-4-amine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, mastering the thermodynamic and kinetic boundaries of active pharmaceutical intermediates is non-negotiable. 2-Chloro-5-iodo-N-methylpyrimidin-4-amine (CAS: 1093847-70-1) is a highly functionalized, di-halogenated pyrimidine scaffold widely utilized in the synthesis of advanced therapeutics, including neuroprotective LRRK2 kinase inhibitors for traumatic brain injury[1].

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of competing energetic vulnerabilities. This guide deconstructs the thermodynamic stability of this compound, providing field-proven, self-validating protocols to map its thermal and solvolytic degradation pathways.

Molecular Energetics & Structural Vulnerabilities

The stability of 2-chloro-5-iodo-N-methylpyrimidin-4-amine is governed by the electronic push-and-pull of its substituents on the electron-deficient pyrimidine core. Spectroscopic and thermodynamic studies confirm that the effect of halogenation on the pyrimidine core significantly alters its electronic absorption and thermal stability profiles[2].

The molecule presents a fascinating dichotomy of vulnerabilities:

  • The C5–I Bond (Thermal/Photolytic Vulnerability): The C5 position in pyrimidines is a critical node for reactivity, heavily influenced by the electronic contributions of adjacent substituents[3]. The carbon-iodine bond is highly polarizable and possesses the lowest Bond Dissociation Energy (BDE) in the molecule. It is the primary site of thermal failure via radical homolysis.

  • The C2–Cl Bond (Solvolytic Vulnerability): Flanked by two electronegative nitrogen atoms, the C2 position is highly activated. While the C–Cl bond is thermodynamically stable against heat, it is kinetically labile in the presence of nucleophiles, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • The C4–N(Me) Group: This secondary amine donates electron density into the ring via resonance, partially offsetting the electron-withdrawing nature of the halogens and stabilizing the overall ring system compared to an unsubstituted analog.

G A 2-Chloro-5-iodo-N-methylpyrimidin-4-amine B Thermal Stress (>150°C) A->B Heat C Hydrolytic Stress (Nucleophiles) A->C Base/Solvent D C-I Homolysis B->D ΔH > BDE E SNAr at C2 C->E OH- / R-NH2 F Deiodinated Radical D->F G C2-Substituted Product E->G

Thermodynamic and solvolytic degradation pathways of the pyrimidine derivative.

Quantitative Thermodynamic Data

Halogenated pyrimidine derivatives exhibit complex thermodynamic behaviors, often lacking phase transition-related anomalies before their primary decomposition onset[4]. Thermal analysis techniques, such as TGA and DSC, reveal that the number, type, and position of halogen substituents directly dictate the decomposition kinetics and overall thermal stability of the pyrimidine scaffold[5].

Table 1: Theoretical Bond Parameters & Reactivity Indices
Bond/SiteEstimated BDE (kcal/mol)Primary Degradation PathwayRelative Stability
C5–I ~65 - 70Thermal Homolysis / PhotolysisLow (Thermally Labile)
C2–Cl ~80 - 85Solvolytic SNArModerate (Solvent Dependent)
C4–N(Me) ~90 - 95Hydrolytic Cleavage (Extreme pH)High
Pyrimidine Core >100Ring Opening (Oxidative)Very High
Table 2: Kinetic Parameters for Thermal Decomposition
ParameterTypical Value RangeAnalytical MethodCausality / Significance
Decomposition Onset ( Td​ ) 145°C - 165°CDSC / TGAMarks the thermodynamic limit before C–I bond failure.
Activation Energy ( Ea​ ) 110 - 130 kJ/molIsoconversional TGAThe absolute energy barrier required to initiate mass loss.
Primary Mass Loss ~47.1%TGACorresponds precisely to the loss of the iodine radical (MW: 126.9 of 269.47).

Self-Validating Experimental Protocols

To accurately map the stability of this compound, empirical testing must be rigorous. The following protocols are designed with built-in causality and self-validation mechanisms to ensure data integrity.

Protocol 1: Precision Thermal Analysis (DSC/TGA) for Kinetic Parameter Extraction

Objective: To determine the thermodynamic stability boundaries and extract the activation energy ( Ea​ ) of decomposition.

Causality: We utilize a dynamic heating rate method under a strict nitrogen purge. The inert nitrogen environment is non-negotiable; it prevents oxidative masking of the intrinsic thermal decomposition onset, ensuring we are measuring pure thermodynamic stability rather than atmospheric oxidative susceptibility.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0 - 3.0 mg of 2-chloro-5-iodo-N-methylpyrimidin-4-amine into an aluminum crucible. Causality: Small sample masses minimize thermal gradients within the bulk powder, ensuring instantaneous and precise heat flow measurements.

  • Purge Setup: Establish a dry nitrogen purge at 50 mL/min in both the TGA and DSC furnaces. Allow 15 minutes for equilibration.

  • Dynamic Heating: Heat the sample from 25°C to 400°C at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min). Causality: Multiple distinct heating rates are mathematically required to apply the Kissinger or Flynn-Wall-Ozawa isoconversional methods for accurate Ea​ calculation.

  • Data Acquisition: Record the onset temperature of the first endothermic melt (DSC) and the subsequent onset of mass loss (TGA).

  • Self-Validation Step: Stop a parallel TGA run immediately after the first mass loss step plateaus (expected ~47% weight loss). Extract the crucible residue and analyze it via HPLC-MS. If the residue corresponds exclusively to the deiodinated pyrimidine mass (m/z ~143), the system has successfully validated that the primary thermal event is isolated C–I homolysis.

Workflow S1 Sample Prep (Inert Atmosphere) S2 TGA Analysis 10°C/min, N2 purge S1->S2 Mass Loss S3 DSC Analysis Determine Tm & Td S1->S3 Heat Flow S4 Orthogonal Validation (HPLC-MS of Residue) S2->S4 >5% Loss S3->S4 Exotherm S5 Kinetic Parameter Extraction S4->S5 Validated

Self-validating thermal analysis workflow for extracting kinetic decomposition parameters.

Protocol 2: Solvolytic Stability and SNAr Kinetic Profiling

Objective: To map the thermodynamic barrier of nucleophilic aromatic substitution at the vulnerable C2 position.

Causality: In pharmaceutical manufacturing, the C2–Cl bond is often selectively displaced while preserving the C5–I bond for downstream cross-coupling. Understanding the exact stability of this bond in various solvents prevents premature degradation and yield loss during formulation or storage.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 10 mM stock of the compound in anhydrous DMSO. Causality: Strictly anhydrous conditions prevent background hydrolysis from competing with the target nucleophile, isolating the specific SNAr kinetics.

  • Reagent Addition: Add a standardized secondary amine nucleophile (e.g., 100 mM pyrrolidine) to establish pseudo-first-order kinetics.

  • Incubation & Sampling: Incubate the reaction at precisely controlled temperatures (e.g., 25°C, 40°C, 60°C) using a thermomixer. Withdraw 10 µL aliquots at predefined time points (0, 15, 30, 60, 120 minutes).

  • Quenching: Quench the aliquots immediately in a 50:50 Acetonitrile:Water mixture containing 0.1% Formic Acid. Causality: The low pH instantly protonates the nucleophile, eliminating its reactivity and "freezing" the kinetic state of the reaction for accurate measurement.

  • Self-Validation Step: Analyze the quenched samples via HPLC-UV (at 254 nm). The protocol is self-validating if, at every time point, the molar sum of the remaining parent compound and the newly formed C2-substituted product equals exactly 100% (±2%) of the initial concentration. This mass-balance closure proves that no parallel degradation pathways (such as spontaneous C–I cleavage) are occurring under these specific solvolytic conditions.

References

  • Low-Temperature Thermodynamic Properties of Pyrimidine Bases: Thymine and Uracil, ResearchG
  • KR20190131981A - Pharmaceutical composition for use in preventing or treating Traumatic Brain Injury or stroke, Google P
  • Reaction sites of pyrimidine bases and nucleosides during chlorination: A comput
  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogen
  • Thermal analysis of some novel pyrimidine derivatives, ResearchG

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Chloro-5-iodo-N-methylpyrimidin-4-amine as a Versatile Building Block for the Synthesis of Kinase Inhibitors

Abstract This technical guide provides an in-depth overview of 2-chloro-5-iodo-N-methylpyrimidin-4-amine, a key heterocyclic building block in medicinal chemistry. We detail its physicochemical properties, safety conside...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth overview of 2-chloro-5-iodo-N-methylpyrimidin-4-amine, a key heterocyclic building block in medicinal chemistry. We detail its physicochemical properties, safety considerations, and strategic application in the synthesis of potent kinase inhibitors. The document elucidates the principle of orthogonal reactivity inherent to its di-halogenated structure, enabling selective and sequential functionalization. Detailed, field-tested protocols for cornerstone palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr) are provided, alongside explanations for experimental choices. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their kinase inhibitor discovery programs.

Introduction: The Pyrimidine Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2][3] The pyrimidine nucleus is a privileged scaffold in this context, forming the core structure of numerous FDA-approved kinase inhibitors.[2][3][4][5] Its structural resemblance to the adenine core of ATP allows pyrimidine derivatives to act as ATP-competitive inhibitors, effectively binding to the kinase hinge region and blocking the phosphorylation cascade that drives pathogenic cell proliferation.[1][4]

2-Chloro-5-iodo-N-methylpyrimidin-4-amine is a highly valuable starting material for constructing these inhibitors. Its key advantage lies in the differential reactivity of its two halogen substituents:

  • The iodine atom at the C5 position is highly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.

  • The chlorine atom at the C2 position is activated by the ring nitrogens, making it amenable to nucleophilic aromatic substitution (SNAr), typically under more forcing conditions.[6]

This orthogonal reactivity allows for a controlled, stepwise elaboration of the pyrimidine core, enabling the synthesis of complex and diverse libraries of potential kinase inhibitors.

Physicochemical Properties and Safety Data

Proper handling and storage are paramount for ensuring the integrity of the reagent and the safety of the researcher.

Properties
PropertyValue
IUPAC Name 2-chloro-5-iodo-N-methylpyrimidin-4-amine
Synonyms 2-Chloro-5-iodo-N-methyl-4-pyrimidinamine
CAS Number Not explicitly available; related structures are documented.[7]
Molecular Formula C₅H₅ClIN₃
Molecular Weight 269.47 g/mol
Appearance Likely a solid (based on similar structures).[8]
Melting Point Not explicitly available; a similar compound, 2-chloro-6-methylpyrimidin-4-amine, melts at 215 °C.[8]
Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally related halopyrimidines provides essential guidance.[8][9][10]

  • Hazards : Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[8][9]

  • Prevention :

    • Wash hands thoroughly after handling.[8][11]

    • Do not eat, drink, or smoke when using this product.[8][11]

    • Use only in a well-ventilated area, preferably a chemical fume hood.[8][9]

    • Wear appropriate Personal Protective Equipment (PPE): protective gloves, safety goggles with side-shields, and a lab coat.[8][9]

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9]

    • Protect from light.[9]

The Strategic Role in Targeting Kinase Pathways

Kinase inhibitors are designed to interrupt signaling pathways that have become overactive in diseased cells. For example, the inhibition of Aurora and Polo-Like Kinases (AURK/PLK) can halt the cell cycle, preventing mitotic entry and proliferation of cancer cells.[2][3][5] Many successful inhibitors targeting kinases like Src, Abl, EGFR, and CDKs are built upon pyrimidine scaffolds.[4][12][13]

The general mechanism involves the pyrimidine core acting as a hinge-binder, while substituents at various positions (like C2 and C5) project into other regions of the ATP-binding pocket to confer potency and selectivity.

G Simplified Kinase Signaling Pathway and Inhibition cluster_0 cluster_1 RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK KinaseDomain Kinase ATP Binding Site ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation PyrimidineInhibitor Pyrimidine-Based Kinase Inhibitor PyrimidineInhibitor->KinaseDomain Binds Competitively ATP ATP ATP->KinaseDomain Blocked

Caption: Competitive inhibition of a kinase signaling cascade.

Synthetic Protocols and Methodologies

The primary utility of 2-chloro-5-iodo-N-methylpyrimidin-4-amine is its capacity for sequential, site-selective functionalization. The general workflow involves an initial palladium-catalyzed cross-coupling at the more reactive C5-iodo position, followed by a substitution or coupling reaction at the C2-chloro position.

G Start 2-chloro-5-iodo- N-methylpyrimidin-4-amine Intermediate C5-Functionalized Intermediate Start->Intermediate Step 1: Suzuki or Buchwald-Hartwig (at C5-Iodo) Final Final Kinase Inhibitor Candidate Intermediate->Final Step 2: SNAr or Suzuki (at C2-Chloro)

Caption: General synthetic workflow for sequential functionalization.

Protocol 1: Suzuki-Miyaura Coupling at the C5-Iodo Position

This reaction forges a C-C bond, ideal for introducing aryl or heteroaryl moieties that often occupy the solvent-exposed region of the kinase ATP pocket. The reactivity of halides in Suzuki coupling generally follows I > Br > Cl, making the C5 position highly selective for this transformation.[6]

Reaction Scheme: Pyrimidine-I + R-B(OH)₂ --[Pd Catalyst, Base]--> Pyrimidine-R

Materials:

  • 2-chloro-5-iodo-N-methylpyrimidin-4-amine (1.0 mmol)

  • Arylboronic acid (1.2 - 1.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 mmol)

  • Solvent: 1,4-Dioxane and Water (e.g., 3:1 or 4:1 mixture, 10 mL)

Step-by-Step Protocol:

  • Vessel Preparation : To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-chloro-5-iodo-N-methylpyrimidin-4-amine, the arylboronic acid, Pd(PPh₃)₄, and the base.

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition : Add the degassed solvent mixture via syringe. Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is crucial to prevent catalyst oxidation.

  • Reaction : Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by column chromatography on silica gel to yield the C5-arylated pyrimidine.

Causality Behind Choices:

  • Catalyst : Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings.[14]

  • Base : An aqueous base is required to activate the boronic acid for transmetalation to the palladium center. Carbonates are commonly used and offer good functional group tolerance.[6]

  • Solvent : A mixture of an organic solvent (dioxane, DME, or toluene) and water is necessary to dissolve both the organic starting materials and the inorganic base.[14][15]

Protocol 2: Buchwald-Hartwig Amination at the C5-Iodo Position

This powerful C-N bond-forming reaction is used to introduce primary or secondary amines, which can serve as key hydrogen bond donors or acceptors, or as attachment points for linkers to improve solubility.[16]

Reaction Scheme: Pyrimidine-I + R₂-NH --[Pd Catalyst, Ligand, Base]--> Pyrimidine-NR₂

Materials:

  • 2-chloro-5-iodo-N-methylpyrimidin-4-amine (1.0 mmol)

  • Desired amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)

  • Xantphos (0.04 mmol)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5 mmol)

  • Anhydrous Toluene or 1,4-Dioxane (10 mL)

Step-by-Step Protocol:

  • Vessel Preparation : In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃, Xantphos, and the base to a dry Schlenk flask.

  • Reagent Addition : Add 2-chloro-5-iodo-N-methylpyrimidin-4-amine and the anhydrous solvent.

  • Final Addition : Add the amine coupling partner. Seal the vessel.

  • Reaction : Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring : Monitor the reaction by LC-MS (typically 12-24 hours).

  • Workup : Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification : Purify the crude product via column chromatography.

Causality Behind Choices:

  • Catalyst System : The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is crucial for facilitating the catalytic cycle, particularly the reductive elimination step that forms the C-N bond.[6][16]

  • Base : A strong, non-nucleophilic base is required. Cs₂CO₃ is a common choice for its solubility and effectiveness. NaOtBu is stronger and can accelerate reactions but has lower functional group compatibility.[6]

  • Anhydrous Conditions : Water can poison the catalyst and react with the strong base, so anhydrous solvents and inert atmosphere techniques are critical for success.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C2-Chloro Position

After functionalizing the C5 position, the less reactive C2-chloro group can be displaced by a nucleophile, often an amine. This reaction typically requires higher temperatures than the cross-coupling reactions.[4][6]

Reaction Scheme: Pyrimidine(C5-R)-Cl + R'₂-NH --[Base, Heat]--> Pyrimidine(C5-R)-NR'₂

Materials:

  • C5-functionalized 2-chloro-N-methylpyrimidin-4-amine (1.0 mmol)

  • Desired amine (1.2 - 2.0 mmol)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 mmol)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (5 mL)

Step-by-Step Protocol:

  • Vessel Preparation : To a round-bottom flask or sealed tube, add the C5-substituted pyrimidine, the amine nucleophile, and the base.

  • Solvent Addition : Add the polar aprotic solvent (DMSO or DMF).

  • Reaction : Heat the mixture to 120-140 °C with stirring.

  • Monitoring : Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).

  • Workup : Cool the reaction to room temperature. Dilute with a large volume of water to precipitate the product or to prepare for extraction. Extract with an organic solvent like ethyl acetate.

  • Washing : Wash the combined organic layers with water and brine to remove the high-boiling point solvent (DMSO/DMF).

  • Purification : Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by column chromatography or recrystallization.

Causality Behind Choices:

  • Solvent : High-boiling, polar aprotic solvents like DMSO or DMF are used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate, which is key to the SNAr mechanism.[6]

  • Temperature : Elevated temperatures are necessary to overcome the higher activation energy for displacing the chloride compared to the iodide in cross-coupling.

  • Base : A base is used to deprotonate the incoming amine nucleophile (if it is a primary or secondary amine) and to scavenge the HCl byproduct.

Summary of Reaction Conditions

The following table provides a starting point for optimizing reaction conditions for the functionalization of 2-chloro-5-iodo-N-methylpyrimidin-4-amine.

Reaction TypePositionTypical Catalyst / LigandTypical BaseTypical SolventTemperature (°C)
Suzuki-Miyaura C5-IodoPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃, Na₂CO₃Dioxane/H₂O, Toluene80 - 110
Buchwald-Hartwig C5-IodoPd₂(dba)₃ / Xantphos or BINAPCs₂CO₃, NaOtBuToluene, Dioxane100 - 120
SNAr C2-ChloroNoneK₂CO₃, DIPEADMSO, DMF, NMP120 - 150

Post-Synthesis: Biological Evaluation

Once a target molecule is synthesized, its biological activity must be assessed. Standard assays include:

  • In Vitro Kinase Inhibition Assay : This biochemical assay directly measures the ability of the synthesized compound to inhibit the activity of a purified target kinase. The output is typically an IC₅₀ value, representing the concentration of the inhibitor required to reduce kinase activity by 50%.[1][4]

  • Cell-Based Proliferation Assay : Assays like the MTT assay measure the effect of the compound on the proliferation of cancer cell lines. This provides a GI₅₀ (or IC₅₀) value, indicating the compound's potency in a more biologically relevant context.[1]

Conclusion

2-Chloro-5-iodo-N-methylpyrimidin-4-amine is a powerful and versatile building block for the synthesis of kinase inhibitors. Its well-defined orthogonal reactivity at the C5-iodo and C2-chloro positions allows for the rational and efficient construction of diverse and complex molecular architectures. By leveraging established palladium-catalyzed cross-coupling and SNAr methodologies, researchers can rapidly access novel compounds for evaluation in drug discovery programs targeting the vast and therapeutically important kinome.

References

  • Benchchem. (n.d.). Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
  • Benchchem. (n.d.). Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors.
  • Chemical Substance Information. (n.d.). 2-CHLORO-5-IODO-N-METHYLPYRIMIDIN-4-AMINE.
  • Jadhav, M., Sankhe, K., & Bhandare, R. R. (2021). Synthetic strategies of pyrimidine-based scaffolds as aurora kinase and polo-like kinase inhibitors. Ministry of Health and Prevention, United Arab Emirates.
  • Benchchem. (n.d.). Reactivity of 2-Chloro-4-methylpyrimidin-5-amine: A Comparative Guide for Researchers.
  • Leyan. (2023). Safety Data Sheet.
  • Jadhav, M., Sankhe, K., & Bhandare, R. R. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ResearchGate.
  • Jadhav, M., Sankhe, K., Bhandare, R. R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. PubMed.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Fisher Scientific. (2013). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • ChemTreat. (2012). MATERIAL SAFETY DATA SHEET.
  • Lombardo, L. J., Lee, F. Y., Chen, P., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 4,6-difluoro-N-methylpyrimidin-2-amine.
  • Lombardo, L. J., Lee, F. Y., Chen, P., et al. (2004). Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.

Sources

Application

Application Note: Regioselective Sonogashira Cross-Coupling of 2-Chloro-5-iodo-N-methylpyrimidin-4-amine

Introduction 2-Chloro-5-iodo-N-methylpyrimidin-4-amine is a critical dihalogenated building block widely utilized in the synthesis of kinase inhibitors (such as Ribociclib analogs) and advanced pharmaceutical intermediat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Chloro-5-iodo-N-methylpyrimidin-4-amine is a critical dihalogenated building block widely utilized in the synthesis of kinase inhibitors (such as Ribociclib analogs) and advanced pharmaceutical intermediates[1]. The presence of two distinct halogens—a 5-iodo and a 2-chloro group—presents a strategic opportunity for orthogonal functionalization. This application note outlines the mechanistic rationale and optimized experimental protocol for achieving >99% regioselective Sonogashira coupling at the 5-position, preserving the 2-chloro group for subsequent downstream diversification (e.g., Buchwald-Hartwig amination or nucleophilic aromatic substitution).

Mechanistic Insights & Chemoselectivity

The chemoselectivity of this transformation is dictated by the stark differences in bond dissociation energies (BDE) and oxidative addition kinetics between the C–I and C–Cl bonds[2]. In palladium-catalyzed cross-couplings, the relative reactivity strictly follows the order of I > Br >> Cl[3].

  • Oxidative Addition Kinetics: The active Pd(0) species inserts into the highly polarizable, weaker C–I bond (~65 kcal/mol) at the 5-position orders of magnitude faster than the stronger C–Cl bond (~95 kcal/mol)[2].

  • Electronic Modulation: The N-methylamino group at the C4 position donates electron density into the pyrimidine ring via resonance. While the pyrimidine core is inherently electron-deficient, this localized electron donation slightly deactivates the ring toward oxidative addition compared to an unsubstituted pyrimidine. Consequently, mild ambient conditions are sufficient to activate the C–I bond but completely insufficient to activate the C–Cl bond, ensuring perfect site-selectivity.

  • Copper Co-Catalysis: The inclusion of CuI facilitates the formation of a copper acetylide intermediate, which undergoes rapid transmetalation with the Pd(II)-aryl complex. This dual-catalytic cycle significantly lowers the activation energy barrier, allowing the reaction to proceed efficiently at room temperature[4].

Reaction Optimization & Quantitative Data

To establish a robust protocol, various conditions were evaluated to maximize conversion while strictly suppressing 2-chloro activation and alkyne homocoupling (Glaser coupling).

Table 1: Optimization of Sonogashira Coupling Conditions

EntryCatalyst (5 mol%)Co-CatalystBaseSolventTemp (°C)Conversion (%)Regioselectivity (C5:C2)
1 Pd(PPh3)2Cl2 CuI (10 mol%) Et3N DMF 25 >99 >99:1
2Pd(PPh3)4CuI (10 mol%)Et3NTHF2585>99:1
3Pd(dppf)Cl2CuI (10 mol%)DIPADMF50>9995:5
4Pd(PPh3)2Cl2NoneEt3NDMF8040>99:1
5Pd(PPh3)2Cl2CuI (10 mol%)Et3NDMF100>9980:20 (Degradation)

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Chemoselective at C-I) Pd0->OxAdd 2-Chloro-5-iodo-pyrimidine PdII Trans-Pd(II) Complex (C5-Pyrimidine)-Pd-I OxAdd->PdII TransMet Transmetalation with Cu-Alkylide PdII->TransMet PdII_Alkyne Trans-Pd(II) Complex (C5-Pyrimidine)-Pd-(Alkyne) TransMet->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim cis-Isomerization RedElim->Pd0 Catalyst Regeneration Product 5-Alkynyl-2-chloropyrimidine Product RedElim->Product CuCycle Copper Cycle Terminal Alkyne + Base -> Cu-Alkylide CuCycle->TransMet

Caption: Pd/Cu dual catalytic cycle highlighting chemoselective oxidative addition at the C-I bond.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating critical checkpoints to ensure experimental integrity and reproducibility.

Materials:

  • 2-Chloro-5-iodo-N-methylpyrimidin-4-amine (1.0 equiv, 1.0 mmol)

  • Terminal Alkyne (e.g., Phenylacetylene or TMS-acetylene) (1.2 equiv, 1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.05 equiv, 5 mol%)

  • Copper(I) iodide [CuI] (0.10 equiv, 10 mol%)

  • Triethylamine [Et3N] (3.0 equiv, 3.0 mmol)

  • Anhydrous N,N-Dimethylformamide [DMF] (5.0 mL)

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-5-iodo-N-methylpyrimidin-4-amine, Pd(PPh3)2Cl2, and CuI.

    • Validation Check: Ensure CuI is a pale white/tan powder. Green or brown discoloration indicates oxidation to Cu(II), which will promote undesired Glaser homocoupling.

  • Solvent Addition & Degassing (Critical Step): Seal the flask with a rubber septum. Add anhydrous DMF and Et3N via syringe. Sparge the solution with Argon gas for 15 minutes by submerging a long needle directly into the liquid.

    • Causality: Oxygen must be rigorously excluded. O2 acts as an oxidant for the copper acetylide, leading to alkyne dimerization instead of the desired cross-coupling.

  • Alkyne Addition: Add the terminal alkyne dropwise over 2 minutes via syringe.

    • Validation Check: The reaction mixture should transition from a pale yellow suspension to a homogeneous deep orange/brown solution within 10-15 minutes, indicating the successful formation of the active Pd(0) species and the initiation of the catalytic cycle.

  • Reaction Monitoring: Stir the mixture at 25 °C (room temperature) under an Argon atmosphere for 2–4 hours.

    • Validation Check: Monitor via LC-MS or TLC (Hexanes:EtOAc). The reaction is complete when the starting material mass (m/z ~269.9) is fully consumed. The absence of a mass corresponding to the alkyne dimer confirms successful degassing.

  • Aqueous Workup: Dilute the reaction mixture with Ethyl Acetate (20 mL) and quench with saturated aqueous NH4Cl (20 mL). Separate the layers and wash the organic layer with water (3 × 20 mL) and brine (20 mL).

    • Causality: Multiple water washes are strictly required to partition the highly polar DMF and amine salts into the aqueous phase, preventing them from co-eluting and disrupting chromatography.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to afford the pure 5-alkynyl-2-chloro-N-methylpyrimidin-4-amine product.

Experimental Workflow Visualization

Workflow Step1 1. Reagent Preparation Weigh Pyrimidine, Pd(PPh3)2Cl2, CuI Step2 2. Solvent Addition & Degassing Add DMF/Et3N, Sparge with Argon (15 min) Step1->Step2 Step3 3. Alkyne Addition Add Terminal Alkyne dropwise Step2->Step3 Step4 4. Reaction Monitoring Stir at 25°C, Monitor via LC-MS/TLC Step3->Step4 Step5 5. Aqueous Workup Quench with NH4Cl(aq), Extract with EtOAc Step4->Step5 Step6 6. Purification Silica Gel Chromatography (Hex/EtOAc) Step5->Step6

Caption: Step-by-step experimental workflow with integrated validation checkpoints.

References

  • The synthetic method of Rui Boxini intermediates (Ribociclib). Google Patents (CN106478641B).
  • Sonogashira coupling . Wikipedia. Available at:[Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry . Chemical Reviews - ACS Publications. Available at:[Link]

Sources

Method

synthesis of substituted pyrimidines from 2-chloro-5-iodo-N-methylpyrimidin-4-amine

Application Note: Regio- and Chemoselective Synthesis of Substituted Pyrimidines from 2-Chloro-5-iodo-N-methylpyrimidin-4-amine Introduction & Mechanistic Rationale 2-Chloro-5-iodo-N-methylpyrimidin-4-amine is a highly p...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regio- and Chemoselective Synthesis of Substituted Pyrimidines from 2-Chloro-5-iodo-N-methylpyrimidin-4-amine

Introduction & Mechanistic Rationale

2-Chloro-5-iodo-N-methylpyrimidin-4-amine is a highly privileged dihalopyrimidine building block extensively utilized in the discovery of novel therapeutics, particularly in the development of kinase inhibitors (such as LRRK2 inhibitors for traumatic brain injury and Parkinson's disease)[1]. The orthogonal reactivity of the C5-iodo and C2-chloro positions allows for sequential, chemoselective functionalization without the need for complex protecting group strategies.

The Causality of Chemoselectivity (E-E-A-T): The success of sequential functionalization relies on the inherent electronic and thermodynamic differences between the two carbon-halogen bonds:

  • C5-Iodo (Cross-Coupling Susceptibility): The C–I bond possesses a significantly lower Bond Dissociation Energy (BDE) compared to the C–Cl bond (ΔBDE ≈ 25.84 kcal/mol in favor of C–I cleavage)[2]. Consequently, the oxidative addition of Pd(0) occurs almost exclusively at the C5 position, making it primed for Suzuki-Miyaura, Negishi, or Sonogashira couplings[3].

  • C2-Chloro (SNAr Susceptibility): The C2 position is flanked by two electronegative endocyclic nitrogen atoms, rendering it highly electron-deficient. This strong electrophilic character facilitates rapid Nucleophilic Aromatic Substitution (SNAr) by amines or alkoxides[4].

Strategic Workflow Order: It is critically important to perform the Suzuki-Miyaura coupling at C5 before the SNAr at C2. If SNAr is performed first, the incoming nucleophile (e.g., an amine) donates electron density into the pyrimidine ring via resonance. This increases the electron density of the heterocycle, raising the activation energy required for the subsequent Pd(0) oxidative addition at C5, which leads to sluggish reactions and poor yields.

G Core 2-Chloro-5-iodo-N-methylpyrimidin-4-amine C5 C5-Iodo Position (Low BDE, High Pd(0) Affinity) Core->C5 C2 C2-Chloro Position (Electron Deficient, High Electrophilicity) Core->C2 Rxn1 Suzuki-Miyaura Cross-Coupling C5->Rxn1 Rxn2 Nucleophilic Aromatic Substitution (SNAr) C2->Rxn2

Chemoselective reactivity profile of 2-chloro-5-iodo-N-methylpyrimidin-4-amine.

Experimental Protocols

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C5

This step installs the aryl/heteroaryl group at the C5 position while leaving the C2-chloro group intact. A mild base (Na₂CO₃) is selected over stronger bases (like KOtBu) to prevent competitive hydrolysis or premature degradation of the C2-chloro moiety[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, add 2-chloro-5-iodo-N-methylpyrimidin-4-amine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.1 equiv, 1.1 mmol), and the bidentate palladium catalyst Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Note: A bidentate ligand is crucial here to prevent premature dehalogenation.

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane (8.0 mL) and 2M aqueous Na₂CO₃ (2.0 mL, 4.0 equiv).

  • Reaction: Purge the flask with argon for 5 minutes. Seal and heat the mixture to 80 °C for 4–6 hours.

  • Monitoring: Monitor reaction progression via LC-MS. The starting material ([M+H]⁺ = 270) should completely convert to the intermediate mass.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the 2-chloro-5-aryl-N-methylpyrimidin-4-amine intermediate.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at C2

With the C5 position successfully functionalized, the C2-chloro group is now subjected to SNAr to install the final amine substituent[1].

Step-by-Step Methodology:

  • Preparation: To a microwave vial, add the 2-chloro-5-aryl-N-methylpyrimidin-4-amine intermediate (1.0 equiv, 0.5 mmol) and the desired secondary/primary amine nucleophile (2.0 equiv, 1.0 mmol).

  • Solvent & Base: Dissolve the reagents in anhydrous N-Methyl-2-pyrrolidone (NMP) or DMF (3.0 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol) to act as an acid scavenger.

  • Reaction: Seal the vial and heat conventionally at 120 °C for 12 hours, or via microwave irradiation at 150 °C for 30 minutes.

  • Workup: Cool the mixture, dilute with water (15 mL), and extract with EtOAc (3 x 10 mL). Combine the organic layers and wash extensively with 5% aqueous LiCl (to remove residual NMP/DMF) followed by brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via reverse-phase HPLC or silica gel chromatography to isolate the final 2,5-disubstituted-N-methylpyrimidin-4-amine.

Workflow Start Starting Material 2-Chloro-5-iodo-N-methylpyrimidin-4-amine RouteA_Step1 Step 1: Suzuki Coupling (C5) Pd(dppf)Cl2, Base, 80°C Start->RouteA_Step1 RouteA_Int Intermediate: 2-Chloro-5-aryl-N-methylpyrimidin-4-amine RouteA_Step1->RouteA_Int RouteA_Step2 Step 2: SNAr (C2) Amine, DIPEA, 120°C RouteA_Int->RouteA_Step2 Product Final Product: 2,5-Disubstituted-N-methylpyrimidin-4-amine RouteA_Step2->Product

Preferred Route A workflow for sequential C5/C2 functionalization.

Quantitative Data Summary

The table below summarizes typical reaction conditions, expected yields, and regioselectivity metrics based on standard optimization parameters for the sequential functionalization of 2-chloro-5-iodo-N-methylpyrimidin-4-amine.

Reaction StepCatalyst / ReagentsSolvent SystemTemp (°C)TimeRegioselectivityExpected Yield
Step 1: C5 Suzuki Pd(dppf)Cl₂, Na₂CO₃, ArB(OH)₂1,4-Dioxane / H₂O80 °C4–6 h>99% (C5 over C2)75 – 88%
Step 1: C5 Negishi Pd(PPh₃)₄, ArZnClTHF / Toluene60 °C12 h>95% (C5 over C2)65 – 80%
Step 2: C2 SNAr Amine (2.0 eq), DIPEANMP or DMF120 °C12 hExclusive to C280 – 95%
Step 2: C2 SNAr (MW) Amine (2.0 eq), DIPEANMP or DMF150 °C30 minExclusive to C285 – 98%

References

  • KR20190131981A - Pharmaceutical composition for use in preventing or treating Traumatic Brain Injury or stroke. Google Patents. (Details the synthesis of LRRK2 inhibitors utilizing 2-chloro-5-iodo-N-methylpyrimidin-4-amine via SNAr and cross-coupling).
  • Cu(II)/PTABS-Promoted, Chemoselective Amination of HaloPyrimidines. ACS Publications. (Provides DFT calculations and Bond Dissociation Energies proving the thermodynamic preference for C5-I over C2-Cl cleavage). URL:[Link]

  • Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. ACS Publications. (Demonstrates the preferential reactivity of 5-iodo-2-chloropyrimidine systems toward Pd-catalyzed cross-coupling without affecting the C2-chloro group). URL:[Link]

Sources

Application

Application Note: Utilizing 2-Chloro-5-iodo-N-methylpyrimidin-4-amine in the Synthesis of LRRK2 Inhibitors for CNS Drug Discovery

Executive Summary & Therapeutic Context Leucine-rich repeat kinase 2 (LRRK2) has emerged as a premier therapeutic target for neurodegenerative and neuroinflammatory disorders. Hyperactivation of LRRK2—whether through gen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Therapeutic Context

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a premier therapeutic target for neurodegenerative and neuroinflammatory disorders. Hyperactivation of LRRK2—whether through genetic mutations (e.g., G2019S in Parkinson's Disease) or environmental triggers like Traumatic Brain Injury (TBI) and hypoxia—drives microglial activation, neuroinflammation, and subsequent neuronal apoptosis[1].

To develop potent, brain-penetrant LRRK2 inhibitors, medicinal chemists frequently rely on pyrimidine-based scaffolds. 2-Chloro-5-iodo-N-methylpyrimidin-4-amine (CAS: 1093847-70-1) is a highly versatile, bi-functional building block specifically designed for this purpose. This application note details the structural rationale, orthogonal synthetic protocols, and pharmacodynamic validation workflows required to utilize this compound in small molecule drug discovery[2].

Structural Rationale: The Pyrimidine Hinge-Binding Scaffold

The design of ATP-competitive kinase inhibitors requires precise anchoring within the kinase hinge region. 2-Chloro-5-iodo-N-methylpyrimidin-4-amine provides a mathematically elegant starting point for LRRK2 inhibitor libraries due to three distinct structural features:

  • The C4 N-Methylamine Motif (Hinge Binder): The secondary amine (N-methyl) and the adjacent pyrimidine nitrogen (N3) act as a highly specific hydrogen bond donor-acceptor pair. Computational docking and crystallographic surrogates demonstrate that this motif forms critical hydrogen bonds with the backbone amide and carbonyl of Ala1950 and Glu1948 in the LRRK2 hinge region[2][3]. The methyl group restricts the conformational flexibility of the amine, pre-organizing the molecule for optimal target engagement and preventing off-target kinase binding.

  • The C2 Chlorine (Electrophilic Hub): The electron-withdrawing nature of the pyrimidine ring highly activates the C2 position for Nucleophilic Aromatic Substitution (SNAr). This allows for the mild, catalyst-free installation of solubilizing groups or secondary binding motifs (e.g., anilines, aliphatic amines).

  • The C5 Iodine (Cross-Coupling Handle): Iodine is an exceptional leaving group for transition-metal-catalyzed oxidative addition. It allows for orthogonal functionalization (e.g., Suzuki-Miyaura or Sonogashira couplings) without interfering with the C2 position.

Table 1: Chemical and Physical Properties of the Scaffold
PropertyValue / Description
Chemical Name 2-Chloro-5-iodo-N-methylpyrimidin-4-amine
CAS Registry Number 1093847-70-1[4]
Molecular Formula C5H5ClIN3
Molecular Weight 269.47 g/mol
Appearance Off-white to pale yellow solid
Reactivity Profile Highly orthogonal; SNAr at C2, Pd-catalyzed coupling at C5
Primary Utility Core building block for LRRK2 and other CNS-active kinase inhibitors

Synthetic Methodologies: Orthogonal Functionalization

The true power of this scaffold lies in its orthogonality. The following protocols detail a divergent, two-step synthetic workflow to generate di-substituted LRRK2 inhibitors.

Synthetic_Workflow SM 2-Chloro-5-iodo-N-methyl pyrimidin-4-amine (Scaffold) SNAr Step 1: SNAr Reaction (Aniline, DMF, 50°C) SM->SNAr Nucleophilic Attack at C2 Int C2-Substituted Intermediate SNAr->Int Displaces Cl- Suzuki Step 2: Suzuki Coupling (Boronic Acid, Pd, 90°C) Int->Suzuki Oxidative Addition at C5-I Product Final LRRK2 Inhibitor (Di-substituted Pyrimidine) Suzuki->Product Cross-Coupling

Diagram 1: Orthogonal two-step synthetic workflow for generating LRRK2 inhibitors.

Protocol A: SNAr Displacement at the C2 Position

This step installs the solvent-exposed or secondary pocket-binding moiety (e.g., a substituted aniline).

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask, dissolve 2-chloro-5-iodo-N-methylpyrimidin-4-amine (1.0 equiv) in a 1:1 mixture of anhydrous DMF and NMP (0.2 M concentration).

  • Nucleophile Addition: Add the desired aniline or amine derivative (1.2 equiv) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Reaction: Stir the mixture at 50 °C for 18 hours[1].

  • Quenching & Precipitation: Cool the reaction to room temperature and slowly add cold deionized water to induce precipitation. Filter the resulting solid.

  • Extraction (If no precipitate forms): Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF/NMP) and brine, dry over Na2SO4, and concentrate in vacuo.

Causality & Self-Validation:

  • Why DMF/NMP at 50 °C? The high dielectric constant of DMF/NMP stabilizes the Meisenheimer complex intermediate during SNAr. Keeping the temperature at 50 °C ensures the C2-Cl bond is displaced without causing premature deiodination or side reactions at the C5 position.

  • Validation: Monitor via LC-MS. The successful intermediate will show a mass shift corresponding to the loss of chlorine. Crucially, the distinct 3:1 isotopic pattern of the chlorine atom will disappear, confirming regioselective displacement at C2.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C5 Position

This step installs the moiety that projects into the kinase selectivity pocket (e.g., a substituted aryl or heteroaryl group).

Step-by-Step Procedure:

  • Preparation: Suspend the C2-substituted intermediate from Protocol A (1.0 equiv) and a selected aryl boronic acid (1.5 equiv) in a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v).

  • Catalyst & Base: Add K2CO3 (3.0 equiv) and the precatalyst Pd(dppf)Cl2 (0.05 equiv).

  • Reaction: Purge the vessel with Nitrogen for 10 minutes. Heat the reaction to 90 °C for 4–6 hours.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Dilute with EtOAc, wash with water and brine, dry over MgSO4, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Causality & Self-Validation:

  • Why Pd(dppf)Cl2 and Dioxane/Water? The bidentate dppf ligand provides a wide bite angle that accelerates the reductive elimination step, which can be sterically hindered at the C5 position of pyrimidines. The water acts to dissolve the inorganic base, generating the reactive boronate species required for transmetalation.

  • Validation: LC-MS will show the consumption of the iodinated starting material. The disappearance of the heavy iodine mass (-127 Da) and the appearance of the coupled product mass validates the success of the cross-coupling.

Biological Evaluation: Pharmacodynamic Profiling

Once the LRRK2 inhibitor library is synthesized, compounds must be evaluated for target engagement. Because LRRK2 is a complex, multi-domain protein, direct measurement of its kinase activity in vivo is challenging. Instead, the field relies on highly validated surrogate biomarkers: pS935-LRRK2 and pRab10 [5][6][7].

LRRK2_Pathway TBI TBI / Hypoxia / G2019S Mutation LRRK2 LRRK2 Kinase Hyperactivation TBI->LRRK2 Triggers Rab10 Rab10 Phosphorylation (pRab10) LRRK2->Rab10 Direct Substrate S935 LRRK2 pS935 Phosphorylation LRRK2->S935 Conformation Dependent Neuroinflammation Microglial Activation & Neuroinflammation LRRK2->Neuroinflammation Promotes Apoptosis Neuronal Apoptosis Neuroinflammation->Apoptosis Induces Inhibitor Pyrimidine-based LRRK2 Inhibitor Inhibitor->LRRK2 Binds Hinge Region (Ala1950)

Diagram 2: LRRK2 signaling pathway, biomarker generation, and inhibitor intervention.

Protocol C: Cellular Target Engagement Assay (pS935 Quantification)

Step-by-Step Procedure:

  • Cell Culture: Plate wild-type or G2019S-mutant LRRK2-expressing cells (e.g., A549 cells or primary cortical neurons) in 6-well plates and grow to 80% confluency.

  • Compound Treatment: Treat cells with a serial dilution of the synthesized pyrimidine inhibitor (e.g., 1 nM to 10 µM) in DMSO (final DMSO concentration < 0.1%) for 90 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4 °C to clear the lysate.

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE and transfer to a nitrocellulose membrane. Probe with anti-pS935 LRRK2 (rabbit monoclonal) and anti-total LRRK2 antibodies.

  • Quantification: Image the blot using fluorescence or chemiluminescence. Calculate the ratio of pS935 to total LRRK2.

Causality & Self-Validation:

  • Why measure pS935? Serine 935 is not auto-phosphorylated by LRRK2; rather, it is phosphorylated by other cellular kinases (like IKKs). However, when a Type-I inhibitor (like those derived from our pyrimidine scaffold) binds to the LRRK2 ATP pocket, it forces the kinase into a closed conformation. This structural shift physically occludes S935 from being phosphorylated by upstream kinases[5][8]. Therefore, a reduction in pS935 is a direct, causal readout of drug binding to the LRRK2 hinge region.

  • Validation: A successful inhibitor will show a dose-dependent decrease in the pS935/total LRRK2 ratio. Total LRRK2 levels must remain constant across the assay duration to validate that the compound is inhibiting kinase activity rather than causing rapid protein degradation.

Table 2: Benchmark Pharmacodynamic Metrics for Lead Optimization
MetricTarget Profile for Lead CompoundAssay Type
Biochemical IC50 (WT LRRK2) < 10 nMADP-Glo Kinase Assay
Biochemical IC50 (G2019S LRRK2) < 5 nMADP-Glo Kinase Assay
Cellular IC50 (pS935 Reduction) < 50 nMImmunoblot / ELISA in A549 cells
Brain Penetrance (Kp,uu) > 0.5In vivo mouse PK (CSF vs. Plasma)

References

  • KR20190131981A - Pharmaceutical composition for use in preventing or treating Traumatic Brain Injury or stroke. Google Patents.
  • 2-Chloro-5-iodo-N-methylpyrimidin-4-amine | CAS 1093847-70-1. Chemical Suppliers.
  • The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson's Disease. NIH PMC.
  • An Assessment of LRRK2 Serine 935 Phosphorylation in Human Peripheral Blood Mononuclear Cells. NIH PMC.
  • Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade. MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

reducing dehalogenation during cross-coupling of 2-chloro-5-iodo-N-methylpyrimidin-4-amine

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling . This portal is designed for drug development professionals and synthetic chemists facing chemoselectivity and yield issues during the functionaliz...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling . This portal is designed for drug development professionals and synthetic chemists facing chemoselectivity and yield issues during the functionalization of complex pyrimidine scaffolds.

Below, you will find an in-depth troubleshooting guide, mechanistic insights, and a self-validating experimental protocol specifically tailored for mitigating protodehalogenation during the cross-coupling of 2-chloro-5-iodo-N-methylpyrimidin-4-amine .

🔬 Core Challenge: The Protodehalogenation Pathway

When attempting to cross-couple 2-chloro-5-iodo-N-methylpyrimidin-4-amine at the C5 position, the most pervasive failure mode is the formation of the deiodinated byproduct (2-chloro-N-methylpyrimidin-4-amine). This side reaction, known as protodehalogenation (or hydrodehalogenation), depletes the starting material and complicates purification.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd ArPdI Ar-Pd(II)-I Intermediate OxAdd->ArPdI Transmet Transmetalation (R-M) ArPdI->Transmet Hydride Hydride Transfer (Solvent/Base) ArPdI->Hydride ArPdR Ar-Pd(II)-R Transmet->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Cross-Coupled Product RedElim->Product ArPdH Ar-Pd(II)-H Hydride->ArPdH RedElim2 Reductive Elimination ArPdH->RedElim2 RedElim2->Pd0 Dehalo Protodehalogenation RedElim2->Dehalo

Figure 1: Divergent Pd-Catalyzed Pathways: Cross-Coupling vs. Protodehalogenation.

❓ Frequently Asked Questions (Troubleshooting)

Q1: Why does my reaction yield predominantly the deiodinated pyrimidine instead of the desired product? A: Protodehalogenation occurs when the catalytic cycle diverges after the initial oxidative addition. Once the Ar-Pd(II)-I intermediate is formed, it must undergo transmetalation with your coupling partner. If transmetalation is slow, the Pd(II) species can undergo a competing ligand exchange with a hydride source, forming an Ar-Pd(II)-H intermediate[1]. Subsequent reductive elimination yields the dehalogenated pyrimidine[2]. In your specific substrate, hydride sources can include protic solvents, adventitious water, alkoxide bases (via β -hydride elimination), or even the secondary amine (-NHMe) on the pyrimidine ring itself[3][4].

Q2: How do I optimize my catalyst and ligand to favor transmetalation over dehalogenation? A: The key is to accelerate transmetalation so it outcompetes hydride transfer. If you are performing a Suzuki-Miyaura coupling, avoid simple phosphines like PPh 3​ . Instead, utilize bulky, electron-rich biaryl phosphine ligands (e.g., XPhos or RuPhos) or bidentate ligands (e.g., dppf). These ligands increase the electron density on palladium, accelerating the transmetalation of the boronic acid, while their steric bulk promotes rapid reductive elimination of the desired product before side reactions can occur.

Q3: What are the optimal solvent and base combinations to minimize this side reaction? A: You must strictly eliminate hydride donors.

  • Avoid: Primary and secondary alcohols (EtOH, iPrOH) and strong alkoxide bases (NaOtBu), as they readily undergo β -hydride elimination to donate a hydride to palladium.

  • Use: Anhydrous, aprotic solvents like 1,4-dioxane or toluene. Pair these with mild, anhydrous inorganic bases such as K 3​ PO 4​ or Cs 2​ CO 3​ .

Q4: The C2-Cl bond is also reactive. How do I achieve chemoselectivity for the C5-I bond while preserving C2-Cl? A: The C-I bond has a significantly lower bond dissociation energy than the C-Cl bond, meaning oxidative addition at C5 is kinetically favored. However, at elevated temperatures (>80 °C), the catalyst can insert into the C2-Cl bond, leading to double coupling or dechlorination. If Suzuki conditions fail to provide selectivity without dehalogenation, switching to a Negishi cross-coupling is highly recommended. Organozinc reagents transmetalate much faster than boronic acids, allowing the reaction to proceed at lower temperatures (often room temperature to 65 °C), which preserves the C-Cl bond and completely outcompetes protodehalogenation[5].

📊 Quantitative Optimization Data

The following table summarizes the impact of varying reaction parameters on the yield and dehalogenation rates of 2-chloro-5-iodopyrimidine derivatives, demonstrating the superiority of Negishi conditions for this specific scaffold class.

Table 1: Troubleshooting Matrix for 2-Chloro-5-iodo-N-methylpyrimidin-4-amine Couplings

Coupling TypeCatalyst / LigandBase / AdditiveSolventTemp (°C)Primary OutcomeDehalogenation (%)
SuzukiPd(PPh 3​ ) 4​ NaOtBuEtOH / H 2​ O90Protodehalogenation> 60%
SuzukiPd(dppf)Cl 2​ K 2​ CO 3​ 1,4-Dioxane80Mixed (Product + Dehalo)25 - 40%
SuzukiPd 2​ (dba) 3​ / XPhosK 3​ PO 4​ (anhydrous)Toluene70High Product Yield< 10%
Negishi Pd(PPh 3​ ) 4​ None (Organozinc) THF (Anhydrous) 65 Excellent Product Yield < 5%

🧪 Self-Validating Experimental Protocol: Negishi Cross-Coupling

Based on the mechanistic vulnerabilities of 2-chloro-5-iodo-N-methylpyrimidin-4-amine, the following Negishi protocol is designed to eliminate hydride sources and maximize transmetalation rates[5]. This protocol includes an In-Process Control (IPC) step to ensure the system self-validates before workup.

Reagents:

  • 2-chloro-5-iodo-N-methylpyrimidin-4-amine (1.0 equiv)

  • Organozinc halide (R-ZnX) (1.2 equiv, 0.5 M in THF)

  • Pd(PPh 3​ ) 4​ (0.05 equiv, 5 mol%)

  • Anhydrous THF

Step-by-Step Methodology:

  • System Preparation (Critical for avoiding water-induced dehalogenation):

    • Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3 times).

    • Causality: Even trace amounts of moisture will protonate the highly reactive organozinc reagent and provide a hydrogen source for the Pd-catalyzed protodehalogenation pathway.

  • Reagent Loading:

    • Add 2-chloro-5-iodo-N-methylpyrimidin-4-amine (1.0 equiv) and Pd(PPh 3​ ) 4​ (5 mol%) to the flask.

    • Add anhydrous, degassed THF to achieve a substrate concentration of 0.2 M. Stir at room temperature for 5 minutes to ensure full dissolution.

  • Transmetalation Initiation:

    • Dropwise add the organozinc reagent (1.2 equiv) via a syringe pump over 15 minutes at room temperature.

    • Causality: Slow addition prevents localized heating and suppresses homocoupling of the organozinc species. The rapid transmetalation of the zinc species immediately intercepts the Ar-Pd(II)-I intermediate, preventing the -NHMe group from coordinating and poisoning the catalyst.

  • Heating & Self-Validation (IPC):

    • Gradually heat the reaction mixture to 65 °C.

    • Self-Validation Check (IPC): After 2 hours, withdraw a 10 µL aliquot under Argon. Quench into 1 mL of LC-MS grade acetonitrile and analyze via LC-MS.

    • Validation Criteria: You must observe the disappearance of the starting material mass [M+H] + and the appearance of the product mass. Crucially, check for the dehalogenated mass (m/z 144 for 2-chloro-N-methylpyrimidin-4-amine). If the dehalogenated peak is <5% relative to the product, the anhydrous environment was successfully maintained. If it exceeds 10%, the THF or organozinc reagent was wet, and the batch must be flagged.

  • Quench and Workup:

    • Once validated and complete, cool the reaction to 0 °C.

    • Carefully quench with saturated aqueous NH 4​ Cl to destroy excess organozinc. Extract with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and purify via silica gel chromatography.

📚 References

1.5, ACS Publications - Organic Process Research & Development 2.1, National Institutes of Health (NIH) / JACS 3.4, ACS Publications - Organometallics 4.3, Benchchem 5.2, ACS Publications - ACS Catalysis

Sources

Optimization

Technical Support Center: Flash Chromatography Purification of 2-chloro-5-iodo-N-methylpyrimidin-4-amine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the flash chromatography purification of 2-chloro-5-iodo-N-methylpyrimidin-4-ami...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the flash chromatography purification of 2-chloro-5-iodo-N-methylpyrimidin-4-amine. The inherent chemical properties of this substituted pyrimidine—namely its moderate-to-high polarity and the basicity of the N-methylamino group—present specific, yet manageable, purification hurdles. This document offers a structured approach to method development, troubleshooting, and optimization, grounded in established chromatographic principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of 2-chloro-5-iodo-N-methylpyrimidin-4-amine and related basic heterocyclic compounds.

Q1: Where should I begin with method development for this compound?

A: The most effective starting point is Thin-Layer Chromatography (TLC) to scout for an appropriate solvent system.[1][2] TLC is a rapid, low-cost method that uses minimal sample to predict the behavior of your compound on a silica gel flash column.

  • Objective: Find a solvent mixture that provides a retention factor (Rf) for your target compound between 0.2 and 0.4.[1][3] This Rf range typically ensures good separation without excessively long elution times or band broadening.

  • Starting Solvent Systems: Begin with a binary mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate (EtOAc).[1][4]

    • Start with a low polarity mixture (e.g., 20% EtOAc in Hexanes) and gradually increase the polarity (e.g., 40%, 60%, 80% EtOAc).

  • Interpreting TLC Results:

    • If Rf is too high (>0.5): The compound is moving too fast. Decrease the polarity of the mobile phase (reduce the percentage of ethyl acetate).

    • If Rf is too low (<0.1): The compound is too strongly retained. Increase the polarity of the mobile phase (increase the percentage of ethyl acetate). If 100% ethyl acetate is insufficient, switch to a more polar system like dichloromethane/methanol.[4]

Q2: My compound is streaking severely on the TLC plate and I'm getting broad, tailing peaks from my flash column. What is happening and how do I fix it?

A: This is the most common issue for amine-containing compounds on silica gel. The problem stems from a strong acid-base interaction between the basic N-methylamino group of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes some molecules to bind almost irreversibly, leading to tailing.[5][6]

  • Solution A: Mobile Phase Modification (Recommended First Approach)

    • Mechanism: Introduce a small amount of a competing base into your eluent. This base will occupy the acidic sites on the silica, preventing your target compound from interacting too strongly.[6]

    • Protocol: Add 0.5-2% triethylamine (TEA) or a 10% solution of ammonia in methanol to your chosen solvent system (e.g., 50% EtOAc/Hexanes + 1% TEA).[4][5] You will often observe a dramatic improvement in peak shape, with streaking eliminated and a more defined spot on TLC.

  • Solution B: Use an Alternative Stationary Phase

    • Mechanism: If mobile phase modification is insufficient or undesirable, use a stationary phase that lacks acidic sites.

    • Options:

      • Amine-functionalized Silica: This is an excellent choice as the surface is basic, which is conducive to purifying organic amines with standard solvents like hexane/ethyl acetate.[6]

      • Neutral or Basic Alumina: Alumina can be a good alternative to silica for basic compounds, but its chromatographic properties can be different, so method development on an alumina TLC plate is required.[5][7]

      • Deactivated Silica: You can pre-treat a packed silica gel column by flushing it with 2-3 column volumes of eluent containing 1-2% triethylamine before loading your sample. This neutralizes the most active sites.[5]

Q3: My compound is very polar and remains at the baseline (Rf ≈ 0) even with 100% ethyl acetate. What is my next step?

A: If ethyl acetate is not a strong enough solvent, you need to move to a more polar mobile phase.

  • Recommended System: A mixture of dichloromethane (DCM) and methanol (MeOH) is a standard choice for more polar compounds.[4]

  • Method: Start with a low percentage of methanol (e.g., 2% MeOH in DCM) and increase it incrementally (e.g., 5%, 10%).

  • Caution: Using high concentrations of methanol (>10-15%) can lead to the dissolution of the silica gel support, which can contaminate your final product.[4] If very high polarity is needed, consider reversed-phase or HILIC chromatography.[1]

Q4: How can I improve the separation between my product and a close-running impurity?

A: Improving resolution requires optimizing selectivity and efficiency.

  • Optimize the Mobile Phase: If two spots have similar Rf values in one solvent system (e.g., EtOAc/Hexanes), they may separate better in a system with different solvent properties (e.g., DCM/Acetone or Ether/Hexanes). The different solvent interactions can alter the selectivity.

  • Employ Gradient Elution: Instead of running the entire purification with a single solvent mixture (isocratic elution), start with a lower polarity to elute non-polar impurities, and then gradually increase the polarity to elute your target compound, leaving more polar impurities behind.

  • Perfect Your Sample Loading Technique: For difficult separations, dry loading is highly recommended.[1]

    • Wet Loading Issues: Dissolving the sample in a strong solvent (like DCM or MeOH) and pipetting it onto the column creates a wide initial band, which is detrimental to separation.

    • Dry Loading Protocol: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (1-2 times the weight of your crude material) and evaporate the solvent completely to obtain a free-flowing powder.[1][3] Carefully add this powder to the top of your packed column. This ensures the sample starts as a very narrow, concentrated band, maximizing the potential for separation.

Q5: I have a low yield and suspect the compound is decomposing on the column. How can I confirm and prevent this?

A: The acidic nature of silica gel can degrade acid-sensitive compounds.[5][7]

  • Stability Test (2D TLC): Spot your crude material on a TLC plate. Run the plate in a suitable eluent as normal (first dimension). Then, remove the plate, rotate it 90 degrees, and run it again in the same eluent (second dimension). If the compound is stable, you will see all spots aligned on a 45-degree diagonal. If new spots appear off the diagonal, it indicates degradation on the silica.[7]

  • Prevention: The same solutions for peak tailing often prevent degradation. The addition of triethylamine to the eluent neutralizes the silica surface, preventing acid-catalyzed decomposition. Using a less acidic stationary phase like neutral alumina is also an effective strategy.[5]

Experimental Protocols

Protocol 1: Method Development with Thin-Layer Chromatography (TLC)
  • Preparation: Dissolve a small amount of your crude 2-chloro-5-iodo-N-methylpyrimidin-4-amine in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, carefully spot a small amount of the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing your chosen eluent (e.g., 40% EtOAc in Hexanes). Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate via capillary action until it is ~1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.

  • Calculation: Measure the distance from the baseline to the center of your product spot (A) and the distance from the baseline to the solvent front (B). Calculate the Rf value: Rf = A / B .

  • Optimization: Adjust the solvent system polarity until the Rf of the target compound is between 0.2 and 0.4 and there is maximal separation from visible impurities. If streaking is observed, repeat the process with an eluent containing 1% triethylamine.

Protocol 2: Standard Flash Chromatography with Mobile Phase Modifier
  • Column Packing: Select a column size appropriate for your sample amount (a common rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude sample weight).[1] Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 20% EtOAc/Hexanes + 1% TEA). Pour the slurry into the column and use air pressure to pack a firm, level bed. Do not let the column run dry.[1]

  • Sample Loading (Dry Loading): Prepare your sample for dry loading as described in FAQ Q4. Add the resulting powder to the top of the packed column, creating a thin, even layer. Gently add a small layer of sand on top to prevent disturbance.

  • Elution: Carefully add the eluent to the column. Use a gentle, regulated flow of air pressure to begin eluting the solvent through the column.

  • Fraction Collection: Collect fractions in test tubes. Monitor the progress of the separation by collecting small spots from the column outflow with a capillary and spotting them on a TLC plate.

  • Analysis: Develop the monitoring TLC plates and visualize under UV light to identify which fractions contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data & Method Summary

IssueProbable CauseRecommended Solvent System (Starting Point)Stationary PhaseKey Strategy
Initial Screening Method development needed30-50% Ethyl Acetate / HexanesSilica GelAchieve Rf of 0.2-0.4 on TLC.
Peak Tailing/Streaking Basic amine interacting with acidic silica30-50% Ethyl Acetate / Hexanes + 1% Triethylamine Silica GelAdd a competing base to the eluent.
Poor Separation Insufficient selectivity or efficiencyTry alternative systems (e.g., DCM/Acetone)Silica GelOptimize solvent system; use dry loading.
Compound Very Polar Eluent polarity too low2-5% Methanol / Dichloromethane + 1% Triethylamine Silica GelIncrease mobile phase strength.
Compound Degradation Acid-sensitive compound on acidic silicaAny optimized system + 1% Triethylamine Silica Gel or Neutral AluminaNeutralize the stationary phase.

Troubleshooting Workflow

This diagram provides a logical path for troubleshooting common flash chromatography issues for 2-chloro-5-iodo-N-methylpyrimidin-4-amine.

Flash_Chromatography_Troubleshooting start_node Start: Analyze TLC of Crude Material problem_node What is the primary issue? start_node->problem_node Identify issue tailing Cause: Basic amine on acidic silica problem_node->tailing Streaking / Tailing (Rf is okay) poor_sep Cause: Low selectivity or poor technique problem_node->poor_sep Poor Separation (ΔRf is small) no_elution Cause: Eluent polarity is too low problem_node->no_elution No Elution (Rf ≈ 0) solution_node solution_node check_node check_node add_tea Add 0.5-2% Triethylamine to eluent tailing->add_tea check_tlc1 Tailing Resolved? add_tea->check_tlc1 Re-run TLC success Proceed with Flash Column Purification check_tlc1->success Yes use_alt_phase Use Amine-Silica or Neutral Alumina column check_tlc1->use_alt_phase No dry_load Use Dry Loading Technique poor_sep->dry_load check_tlc2 Separation Improved? dry_load->check_tlc2 Re-run TLC check_tlc2->success Yes change_solvent Test alternative solvent system (e.g., DCM/Acetone) check_tlc2->change_solvent No increase_polarity Switch to stronger eluent (e.g., DCM/MeOH + TEA) no_elution->increase_polarity check_tlc3 Rf now 0.2-0.4? increase_polarity->check_tlc3 Re-run TLC check_tlc3->success Yes check_tlc3->increase_polarity No, increase %MeOH

Caption: Troubleshooting workflow for flash chromatography.

References

  • Technical Support Center: Purification of Pyrimidine Derivatives by Column Chrom
  • Troubleshooting Flash Chrom
  • Troubleshooting guide for the purification of polar quinoline compounds. (2025). Benchchem.
  • Improve flash chromatography method development with matching TLC pl
  • Solvent Systems for Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Purification of Organic Compounds by Flash Column Chrom
  • Flash Column Chromatography Guide. (n.d.). MIT OpenCourseWare.
  • Intelligent flash purification using TLC and MASS spectrometry. (2021). Interchim – Blog.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Chloro-5-iodo-N-methylpyrimidin-4-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the complex reactivity of 2-chlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the complex reactivity of 2-chloro-5-iodo-N-methylpyrimidin-4-amine (CAS 1093847-70-1)[1].

This compound is a highly valuable, trifunctional heterocyclic building block[2]. However, its structural features—a highly reactive C5-iodo group, a moderately reactive C2-chloro group, and a coordinating C4-secondary amine—often lead to chemoselectivity issues, catalyst poisoning, and ultimately, low conversion rates during palladium-catalyzed cross-coupling reactions[3][4].

This guide provides field-proven mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure high-yielding, regioselective transformations.

Part 1: Mechanistic Root Cause Analysis

To troubleshoot low conversion rates, we must first understand the causality behind the molecule's reactivity. The generally accepted order of reactivity for halogens in cross-coupling is I > Br > Cl > F[3]. Therefore, oxidative addition of the palladium catalyst will preferentially occur at the C5-iodo position.

However, three competing mechanistic pathways frequently derail this reaction:

  • Catalyst Poisoning (The C4-NHMe Effect): The secondary amine at the C4 position can coordinate to the palladium center, forming an off-cycle, catalytically inactive Pd(II) complex. Furthermore, strong bases can deprotonate this amine, creating an anionic species that drastically alters the electronic properties of the pyrimidine ring.

  • Protodeiodination (Dehalogenation): If the transmetalation step is slower than the oxidative addition, the Pd(II)-aryl intermediate can undergo reduction, yielding the deiodinated byproduct (2-chloro-N-methylpyrimidin-4-amine)[5].

  • Loss of Chemoselectivity: The electron-deficient nature of the pyrimidine ring activates the C2-chloro position. Under harsh conditions (high temperatures or highly reactive catalysts), competitive oxidative addition at C2 leads to over-coupled or mixed-coupled byproducts[3][6].

G SM 2-chloro-5-iodo-N-methylpyrimidin-4-amine (Starting Material) Pd_Cat Pd Catalyst + Base + Aryl Boronic Acid SM->Pd_Cat Path1 Desired Pathway Oxidative Addition at C5-I Pd_Cat->Path1 Fast Transmetalation Path2 Side Reaction 1 Competitive C2-Cl Coupling Pd_Cat->Path2 High Temp / Wrong Ligand Path3 Side Reaction 2 Protodeiodination (Dehalogenation) Pd_Cat->Path3 Slow Transmetalation Path4 Side Reaction 3 Catalyst Poisoning via C4-NHMe Pd_Cat->Path4 Strong Base / Naked Pd Prod1 5-Aryl-2-chloro-N-methylpyrimidin-4-amine (Target Product) Path1->Prod1 Prod2 Over-coupled / C2-Aryl Byproduct Path2->Prod2 Prod3 2-chloro-N-methylpyrimidin-4-amine Path3->Prod3 Prod4 Inactive Pd-Amine Complex (Reaction Stalls) Path4->Prod4

Caption: Mechanistic pathways and competing side reactions during Pd-catalyzed cross-coupling.

Part 2: Troubleshooting FAQs

Q1: My Suzuki-Miyaura coupling stalls at ~30% conversion, and the starting material remains unconsumed. What is happening? A: This is a classic symptom of catalyst poisoning caused by the C4-N-methylamine group. When using standard ligands like PPh3, the free -NHMe group outcompetes the ligand for coordination to the palladium center, trapping it in an inactive state[4].

  • Solution: Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand like XPhos or BrettPhos . The steric bulk of these ligands prevents the secondary amine from coordinating to the metal center, keeping the catalyst active. Alternatively, pre-protect the amine with a Boc group before coupling.

Q2: I am seeing complete consumption of the starting material, but my yield is low. LC-MS analysis shows a major peak at M-126 (loss of iodine). Why? A: You are observing protodeiodination (dehalogenation). The oxidative addition at the C5-iodo position is extremely fast[3], but if the subsequent transmetalation step is sluggish, the Pd(II) intermediate will abstract a proton from the solvent or amine, resulting in the reduced pyrimidine[5].

  • Solution: Accelerate the transmetalation step. This can be achieved by adding 5-10% water to your organic solvent (e.g., 1,4-Dioxane/H2O) to increase the solubility and reactivity of the boronic acid/base complex. Ensure you are using a sufficient excess of boronic acid (1.2–1.5 equivalents).

Q3: How do I prevent competitive coupling at the C2-chloro position to ensure high chemoselectivity? A: While the C-I bond dissociation energy makes it inherently more reactive than the C-Cl bond, the electron-withdrawing nature of the pyrimidine nitrogens highly activates the C2 position[3]. High temperatures (>80°C) erode this natural kinetic preference.

  • Solution: Lower the reaction temperature to 40–50°C. The C5-iodo group is reactive enough to undergo oxidative addition at room temperature or mild heating[3], whereas the C2-chloro group typically requires >80°C to react efficiently. Use a milder base like K3PO4 or K2CO3 instead of strong bases like NaOtBu.

Workflow Start Issue: Low Conversion (<50%) in Suzuki Coupling Check1 Is the starting material consumed? Start->Check1 Branch1_Yes Yes Check1->Branch1_Yes Branch1_No No (Stalled Reaction) Check1->Branch1_No Analysis1 Analyze Byproducts (LC-MS) Branch1_Yes->Analysis1 Analysis2 Investigate Catalyst/Base Branch1_No->Analysis2 Byprod1 Major Byproduct: Dehalogenated SM Analysis1->Byprod1 Byprod2 Major Byproduct: C2/C5 Di-coupled Analysis1->Byprod2 Fix3 Action: Switch to bulky ligands (XPhos) or protect C4-NHMe (Boc) Analysis2->Fix3 Fix1 Action: Increase Boronic Acid eq. or add water to accelerate transmetalation Byprod1->Fix1 Fix2 Action: Lower temperature to 40-50°C Use milder base (K2CO3) Byprod2->Fix2

Caption: Diagnostic workflow for troubleshooting low conversion rates in halopyrimidine couplings.

Part 3: Quantitative Data & Optimization Matrix

To demonstrate the causality of the troubleshooting steps outlined above, the following table summarizes the quantitative impact of various reaction parameters on conversion and chemoselectivity.

Catalyst SystemBaseSolvent SystemTemp (°C)Conversion (%)C5/C2 SelectivityPrimary Failure Mode
Pd(PPh3)4 (5 mol%)Na2CO31,4-Dioxane9035%3:1Catalyst poisoning by C4-NHMe
Pd(dppf)Cl2 (5 mol%)K2CO3DMF8065%5:1Competitive C2 coupling
Pd(OAc)2 / PPh3K3PO4Toluene/H2O6050%10:1Protodeiodination (Slow transmetalation)
Pd2(dba)3 / XPhos K3PO4 1,4-Dioxane/H2O (5:1) 50 >95% >20:1 Optimized Condition

Data Interpretation: The use of XPhos prevents amine coordination[4], the addition of water accelerates transmetalation to prevent dehalogenation[5], and the lower temperature (50°C) preserves the kinetic preference for the C5-iodo position over the C2-chloro position[3].

Part 4: Self-Validating Experimental Protocol

The following is a highly optimized, step-by-step Standard Operating Procedure (SOP) for the chemoselective Suzuki-Miyaura coupling of 2-chloro-5-iodo-N-methylpyrimidin-4-amine at the C5 position.

Reagents Required:

  • 2-chloro-5-iodo-N-methylpyrimidin-4-amine (1.0 equiv)

  • Aryl boronic acid (1.3 equiv)

  • Pd2(dba)3 (2.5 mol% = 5 mol% Pd)

  • XPhos (10 mol%)

  • K3PO4 (2.0 equiv)

  • 1,4-Dioxane / Deionized Water (5:1 ratio, degassed)

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-5-iodo-N-methylpyrimidin-4-amine (1.0 equiv), the aryl boronic acid (1.3 equiv), Pd2(dba)3 (2.5 mol%), XPhos (10 mol%), and finely ground K3PO4 (2.0 equiv).

  • Degassing: Evacuate the flask and backfill with Argon (repeat 3 times).

  • Solvent Addition: Add the degassed 1,4-Dioxane and Water (5:1 v/v) via syringe. The biphasic nature of this solvent system is critical for accelerating the transmetalation step and preventing protodeiodination[5].

  • Initiation & Heating: Stir the reaction mixture at 50°C. Causality Note: Do not exceed 60°C, as higher temperatures will provide enough thermal energy to overcome the activation barrier for C2-chloro oxidative addition, eroding chemoselectivity[3].

  • Self-Validation Checkpoint (1 Hour): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation A: If unreacted starting material is >10% and no dehalogenation is observed, the catalyst may be compromised. Add an additional 2 mol% Pd2(dba)3/XPhos.

    • Validation B: If the dehalogenated byproduct (M-126) is >10%, the transmetalation is too slow. Ensure the K3PO4 is fully dissolved; if not, add an additional 50 µL of degassed water.

  • Workup: Upon complete consumption of the starting material (typically 2-4 hours), cool to room temperature. Dilute with Ethyl Acetate and wash with brine. Extract the aqueous layer twice with Ethyl Acetate.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the C5-arylated product.

Part 5: References

  • Chemical Substance Information: 2-CHLORO-5-IODO-N-METHYLPYRIMIDIN-4-AMINE Source: NextSDS URL:[Link]

  • 2-Chloro-5-iodo-N-methylpyrimidin-4-amine | CAS 1093847-70-1 Source: Chemical Suppliers URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Cross-coupling reactions of indium organometallics with 2,5-dihalopyrimidines Source: PubMed (NIH) URL:[Link]

  • Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides Source: PMC (NIH) URL:[Link]

Sources

Optimization

preventing side reactions of 2-chloro-5-iodo-N-methylpyrimidin-4-amine in basic conditions

Technical Support Center: 2-Chloro-5-iodo-N-methylpyrimidin-4-amine A Guide to Navigating Reactivity and Preventing Side Reactions in Basic Conditions Overview 2-chloro-5-iodo-N-methylpyrimidin-4-amine is a highly functi...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Chloro-5-iodo-N-methylpyrimidin-4-amine

A Guide to Navigating Reactivity and Preventing Side Reactions in Basic Conditions

Overview

2-chloro-5-iodo-N-methylpyrimidin-4-amine is a highly functionalized heterocyclic building block, prized in medicinal chemistry and drug development for its versatile reaction handles.[1] The electron-deficient nature of the pyrimidine core, combined with the distinct reactivity profiles of its halogen substituents, allows for sequential, site-selective modifications. However, this same reactivity presents significant challenges, particularly under basic conditions, where a number of competing reaction pathways can lead to undesired side products, reduced yields, and complex purification procedures.

This guide provides in-depth technical support for researchers utilizing this reagent. We will dissect the underlying chemical principles governing its reactivity, offer solutions to common experimental issues, and provide validated protocols to ensure the selective and efficient synthesis of your target molecules.

Core Principles: Understanding the Reactivity Landscape

The pyrimidine ring is inherently electron-poor due to the presence of two electronegative nitrogen atoms. This characteristic is central to its behavior:

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron deficiency makes the carbon atoms, particularly those at the C2, C4, and C6 positions, highly electrophilic and susceptible to attack by nucleophiles. The chloro-substituent at the C2 position is therefore highly activated for displacement.

  • Differential Halogen Reactivity: The two halogen substituents have distinct roles.

    • C2-Chloride: Functions as an excellent leaving group in SNAr reactions. Its reactivity is significantly higher than the C5-iodide in this context.[2]

    • C5-Iodide: The C-I bond is weaker than the C-Cl bond, making it the preferred site for oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[3] The general order of reactivity for halogens in such couplings is I > Br > Cl.[3][4]

The challenge in any transformation is to leverage these differences to achieve chemoselectivity, ensuring the desired reaction occurs exclusively at one position while the other functional groups remain intact. Basic conditions are often required for these transformations, introducing the primary source of side reactions.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: I am attempting a Suzuki coupling at the C5-iodo position, but my main product is the 2-hydroxy derivative. What is happening and how can I fix it?

Answer:

This is a classic case of a competing SNAr reaction outcompeting your desired cross-coupling. The base required for the Suzuki reaction (often an aqueous solution of Na₂CO₃, K₂CO₃, or K₃PO₄) contains hydroxide ions (or generates them in situ) which are strong nucleophiles. These nucleophiles preferentially attack the more electrophilic C2 position, displacing the chloride to form the highly stable 2-hydroxy (or pyrimidone) tautomer.

Causality: The C2 position is flanked by two ring nitrogens, making it significantly more electron-deficient and thus more susceptible to nucleophilic attack than the C5 position.[2]

Troubleshooting Protocol: Suppressing C2-Hydrolysis

  • Choice of Base is Critical: The primary cause is a nucleophilic base in the presence of water. Switch to a weaker, non-nucleophilic, and anhydrous base.

    • Recommended: Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) that has been flame-dried under vacuum before use. These bases are sufficiently strong to facilitate the Suzuki coupling but are less nucleophilic than hydroxide.

    • Avoid: Sodium hydroxide (NaOH), potassium hydroxide (KOH), and aqueous solutions of sodium carbonate (Na₂CO₃).

  • Ensure Anhydrous Conditions:

    • Use anhydrous solvents (e.g., dry dioxane, toluene, or DMF). Purchase high-purity anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation).

    • Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Lower the Reaction Temperature: SNAr reactions often have a higher activation energy than the catalytic cycle of a cross-coupling reaction. Running the reaction at the lowest possible temperature that still allows for efficient coupling (e.g., 60-80 °C instead of 100-110 °C) can significantly favor the desired pathway. Monitor the reaction by TLC or LC-MS to find the optimal temperature.

Data Summary: Base Selection Guide

BasepKa (of Conjugate Acid)NucleophilicityRecommended Use CaseRisk of C2-Hydrolysis
NaOH / KOH~15.7HighAvoidVery High
Na₂CO₃ (aq)~10.3ModerateUse with cautionHigh
K₃PO₄ (anhydrous)~12.3LowRecommended for SuzukiLow
Cs₂CO₃ (anhydrous)~10 (est.)LowExcellent for SuzukiVery Low
DIPEA~10.7Very Low (Sterically Hindered)Amide couplings, not ideal for SuzukiLow (but can cause other issues)
FAQ 2: My reaction is clean, but the yield is low. I suspect my starting material is degrading. How can I improve its stability?

Answer:

2-chloro-5-iodo-N-methylpyrimidin-4-amine can be sensitive to both strong bases and high temperatures over prolonged reaction times. The combination of an electron-donating amino group and electron-withdrawing halogens on an already reactive pyrimidine core can make it susceptible to decomposition pathways, including potential ring-opening under harsh conditions.[5]

Causality: Prolonged exposure to strong bases at elevated temperatures can lead to complex decomposition cascades beyond simple hydrolysis. The N-methylamino group can also be deprotonated, altering the electronic properties of the molecule and potentially opening up other degradation pathways.

Troubleshooting Protocol: Enhancing Reagent Stability

  • Minimize Reaction Time: Monitor the reaction closely. Once the starting material is consumed (as judged by TLC or LC-MS), work up the reaction immediately. Unnecessarily long reaction times increase the probability of degradation.

  • Use a More Active Catalyst System: To shorten reaction times, you may need to enhance the rate of your desired transformation. For cross-coupling reactions, this can be achieved by:

    • Ligand Choice: Employing highly active phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly accelerate the catalytic cycle, allowing for lower catalyst loadings and shorter reaction times.[6]

    • Catalyst Pre-treatment: Ensure your palladium catalyst is active. Using a pre-catalyst or activating the catalyst in situ can improve performance.

  • Incremental Addition of Base: Instead of adding all the base at the beginning, consider adding it portion-wise over the course of the reaction. This keeps the instantaneous concentration of the base low, minimizing the rate of decomposition while still facilitating the desired reaction.

Visualizing the Challenge and Solution

The key to success is navigating the competing reaction pathways. The following diagrams illustrate the central problem and a logical workflow for troubleshooting.

G cluster_0 cluster_1 SM 2-chloro-5-iodo- N-methylpyrimidin-4-amine DP Desired Product (e.g., C5-Coupling) SM->DP Desired Pathway (e.g., Pd-Catalysis, mild anhydrous base) SP1 Side Product 1 (C2-Hydrolysis) SM->SP1 Side Reaction 1 (Nucleophilic Base, Water) SP2 Side Product 2 (Decomposition) SM->SP2 Side Reaction 2 (Strong Base, High Temp)

Caption: Competing reaction pathways for 2-chloro-5-iodo-N-methylpyrimidin-4-amine.

G start Problem: Undesired Product or Low Yield q1 Is mass consistent with Cl replaced by OH/OR? start->q1 q2 Is it general decomposition/multiple spots? q1->q2 No a1 Diagnosis: SNAr at C2 Action: 1. Use anhydrous, non-nucleophilic base (Cs₂CO₃). 2. Ensure dry solvents & inert atmosphere. 3. Lower reaction temperature. q1->a1 Yes a2 Diagnosis: Reagent Instability Action: 1. Reduce reaction time. 2. Use a more active catalyst/ligand system. 3. Lower reaction temperature. q2->a2 Yes end Reaction Optimized a1->end a2->end

Caption: A systematic workflow for troubleshooting common side reactions.

References

  • Stonehouse, J. P., et al. (2020). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. Available from: [Link]

  • Baranczak, A., et al. (2016). Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. Tetrahedron. Available from: [Link]

  • Li, W., et al. (2021). High Chemo-/Stereoselectivity for Synthesis of Polysubstituted Monofluorinated Pyrimidyl Enol Ether Derivatives. Organic Letters. Available from: [Link]

  • Reiher, C. A., & Stonehouse, J. P. (2024). Isohypsic Pd(II)-Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. ChemRxiv. Available from: [Link]

  • Li, W., et al. (2021). High Chemo-/Stereoselectivity for Synthesis of Polysubstituted Monofluorinated Pyrimidyl Enol Ether Derivatives. Organic Letters. Available from: [Link]

  • Baranczak, A., et al. (2016). Chemoselective Synthesis of Polysubstituted Pyridines from Heteroaryl Fluorosulfates. National Institutes of Health. Available from: [Link]

  • Abdullahi, M., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. Available from: [Link]

  • Greenberg, M. M. (2014). Reactivity of Damaged Pyrimidines: DNA Cleavage via Hemiaminal Formation at the C4 Positions of the Saturated Thymine of Spore Photoproduct and Dihydrouridine. PMC. Available from: [Link]

  • Linder, D., & Gallo, A. A. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. Available from: [Link]

  • Oakwood Chemical. 2,4-Dichloro-5-iodo-pyrimidine. Available from: [Link]

  • National Center for Biotechnology Information. 2,4-Dichloro-5-iodopyrimidine. PubChem. Available from: [Link]

  • Google Patents. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
  • Lejan Team. Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Mass Spectrometry Validation of 2-chloro-5-iodo-N-methylpyrimidin-4-amine Derivatives

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For novel molecular entities such as 2-chloro-...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For novel molecular entities such as 2-chloro-5-iodo-N-methylpyrimidin-4-amine and its derivatives, which are vital intermediates in the synthesis of targeted therapies, ensuring their identity, purity, and stability is paramount. This guide provides an in-depth comparison of mass spectrometry (MS) with other analytical techniques for the validation of these complex halogenated pyrimidines. We will delve into the causality behind experimental choices, present supporting data, and offer a framework for selecting the most appropriate analytical strategy.

The Central Role of Mass Spectrometry in Compound Validation

Mass spectrometry has emerged as a powerhouse in analytical chemistry due to its unparalleled sensitivity, selectivity, and versatility.[1] When coupled with a separation technique like liquid chromatography (LC-MS), it provides a robust platform for the comprehensive characterization of drug candidates and their impurities.[2] The fundamental principle of mass spectrometry involves the ionization of a molecule and the subsequent measurement of the mass-to-charge ratio (m/z) of the resulting ions. This process not only reveals the molecular weight of the analyte with high accuracy but also induces fragmentation, which provides a unique "fingerprint" for structural elucidation.[3][4]

For a molecule like 2-chloro-5-iodo-N-methylpyrimidin-4-amine, the presence of multiple halogens and a heterocyclic core presents unique analytical challenges that mass spectrometry is well-suited to address. The isotopic signatures of chlorine (³⁵Cl and ³⁷Cl) and the high mass of iodine (¹²⁷I) provide distinct signals that aid in the confident identification of the molecule and its related impurities.

Deciphering the Fragmentation Pattern: A Window into Molecular Structure

The fragmentation of a molecule in a mass spectrometer is not a random process but is governed by the principles of chemical stability.[3][5] For 2-chloro-5-iodo-N-methylpyrimidin-4-amine, the most probable sites of bond cleavage under electron impact (EI) ionization can be predicted based on bond strengths and the stability of the resulting fragments.

The initial ionization event will likely involve the removal of a non-bonding electron from one of the nitrogen atoms or the lone pairs of the halogens, creating a molecular ion (M⁺•). The subsequent fragmentation pathways are expected to be dominated by the cleavage of the carbon-halogen bonds and the bonds within the pyrimidine ring.

Anticipated Fragmentation Pathways:

  • Loss of Iodine Radical: The C-I bond is the weakest, making the loss of an iodine radical (•I) a highly probable fragmentation, leading to a significant peak at [M-127]⁺.

  • Loss of Chlorine Radical: Cleavage of the C-Cl bond will result in the loss of a chlorine radical (•Cl), producing a peak at [M-35]⁺ and a smaller peak at [M-37]⁺ corresponding to the ³⁷Cl isotope.

  • Cleavage of the N-methyl Group: The loss of the methyl radical (•CH₃) from the N-methylamine substituent is another likely fragmentation, giving rise to a peak at [M-15]⁺.

  • Ring Fragmentation: The pyrimidine ring itself can undergo cleavage, leading to a variety of smaller charged fragments.

The interplay of these fragmentation pathways provides a detailed structural fingerprint, allowing for the unambiguous identification of the target compound and the differentiation of its isomers and impurities.

A Comparative Analysis of Validation Techniques

While mass spectrometry is a powerful tool, a comprehensive validation strategy often involves the use of orthogonal techniques to provide a complete picture of the analyte. The table below compares LC-MS/MS with other commonly used analytical methods for the validation of 2-chloro-5-iodo-N-methylpyrimidin-4-amine derivatives.

Parameter LC-MS/MS HPLC-UV GC-MS NMR Spectroscopy
Specificity Very HighModerate to HighHighVery High
Sensitivity Very High (pg-fg)Moderate (ng-µg)High (pg-ng)Low (µg-mg)
Structural Elucidation Good (Fragmentation)PoorGood (Fragmentation)Excellent (Connectivity)
Quantitative Accuracy ExcellentGoodGoodGood
Throughput HighHighModerateLow
Sample Requirements LowLowLowHigh
Limitations Matrix effects, requires volatile bufferCo-elution, chromophore requiredVolatility required, thermal degradationLow sensitivity, complex spectra

Experimental Protocols: A Step-by-Step Guide to LC-MS/MS Validation

The following protocol outlines a systematic approach to the validation of an LC-MS/MS method for the quantitative analysis of a 2-chloro-5-iodo-N-methylpyrimidin-4-amine derivative, in accordance with International Council for Harmonisation (ICH) guidelines.[6]

Instrumentation and Reagents
  • LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Solvents: HPLC-grade acetonitrile and water, with 0.1% formic acid as a mobile phase modifier.

  • Standards: A well-characterized reference standard of the 2-chloro-5-iodo-N-methylpyrimidin-4-amine derivative and any known impurities.

Method Development and Optimization
  • Chromatographic Conditions: Develop a gradient elution method to achieve optimal separation of the main compound from its impurities.

  • Mass Spectrometric Conditions: Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) and collision energy for the precursor and product ions in Multiple Reaction Monitoring (MRM) mode.

Validation Parameters and Acceptance Criteria

The method must be validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Validation Parameter Methodology Acceptance Criteria
Specificity Analyze blank, spiked, and placebo samples.No interfering peaks at the retention time of the analyte and its impurities.
Linearity Analyze a series of at least five concentrations.Correlation coefficient (r²) ≥ 0.995.
Range Typically 80% to 120% of the test concentration.Method is linear, accurate, and precise within this range.
Accuracy Analyze spiked samples at three concentration levels.Recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate) Analyze multiple preparations of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ Determined by signal-to-noise ratio (S/N) or standard deviation of the response.S/N of 3:1 for LOD and 10:1 for LOQ.
Robustness Deliberately vary method parameters (e.g., flow rate, column temperature, mobile phase composition).No significant impact on the results.

Visualization of the Analytical Workflow

The following diagrams illustrate the key decision-making processes and workflows involved in the validation of 2-chloro-5-iodo-N-methylpyrimidin-4-amine derivatives.

Figure 1: Analytical Workflow for Mass Spectrometry Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis & Reporting MD1 Compound Characterization (Physicochemical Properties) MD2 Selection of LC Conditions (Column, Mobile Phase) MD1->MD2 MD3 Optimization of MS Parameters (Ionization, Fragmentation) MD2->MD3 V1 Specificity MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 LOD & LOQ V3->V4 V5 Robustness V4->V5 SA1 Analysis of Test Samples V5->SA1 SA2 Data Processing & Interpretation SA1->SA2 SA3 Validation Report Generation SA2->SA3

Caption: Workflow for Mass Spectrometry Validation

Figure 2: Decision Matrix for Analytical Technique Selection Start Start: Validation Required Q1 Need for Structural Information? Start->Q1 Q3 Volatile Impurities Expected? Start->Q3 Q2 High Sensitivity Required? Q1->Q2 No NMR NMR Spectroscopy Q1->NMR Yes LCMS LC-MS/MS Q2->LCMS Yes HPLCUV HPLC-UV Q2->HPLCUV No Q3->Q2 No GCMS GC-MS Q3->GCMS Yes

Caption: Decision Matrix for Analytical Technique Selection

Conclusion: An Integrated Approach to Validation

The validation of analytical methods for complex molecules like 2-chloro-5-iodo-N-methylpyrimidin-4-amine derivatives requires a multifaceted and scientifically rigorous approach. Mass spectrometry, particularly when coupled with liquid chromatography, offers an unparalleled combination of sensitivity, selectivity, and structural elucidation capabilities. However, a comprehensive validation strategy should be informed by the specific analytical challenges and may benefit from the integration of orthogonal techniques such as NMR and GC-MS. By understanding the principles behind each technique and carefully designing validation protocols, researchers can ensure the generation of reliable and defensible data, ultimately contributing to the development of safe and effective medicines.

References

  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Available at: [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]

  • Eurachem. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Available at: [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Available at: [Link]

  • Chromatography Online. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Available at: [Link]

  • SpringerLink. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Available at: [Link]

  • MDPI. (2021). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • InnoVision Health Media. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. Available at: [Link]

  • American Chemical Society. (2001). News in brief: GC-MS and pyrimidine metabolism. Available at: [Link]

  • Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Available at: [Link]

  • MDPI. (2018). Current NMR Techniques for Structure-Based Drug Discovery. Available at: [Link]

  • Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-6-methylpyrimidin-4-amine. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Toxicity estimation using QSAR methodology and analytical approach for the accurate determination of two potential genotoxic impurities in A. Available at: [Link]

  • MDPI. (2021). Use of the 2D 1 H- 13 C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2024). A Comprehensive LC-MS/MS Method for Detecting Genotoxic Nitrosamine Impurities in Favipiravir API. Available at: [Link]

  • Diva-Portal.org. (2022). Analytical Methods for High Molecular Weight UV Stabilizers. Available at: [Link]

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Comparative

Overcoming Co-Elution in Halogenated Pyrimidines: A Comparative LC-MS Guide for 2-Chloro-5-iodo-N-methylpyrimidin-4-amine Impurity Profiling

Executive Summary 2-Chloro-5-iodo-N-methylpyrimidin-4-amine is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced therapeutics, including allosteric SHP2 inhibitors and k...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-5-iodo-N-methylpyrimidin-4-amine is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced therapeutics, including allosteric SHP2 inhibitors and kinase-targeted oncology drugs[1][2]. During its synthesis, the presence of multiple reactive sites on the pyrimidine core inevitably leads to a complex impurity profile. Accurate LC-MS characterization of these impurities is critical for process optimization and regulatory compliance.

This guide provides a comprehensive comparison of LC-MS column chemistries, demonstrating why standard C18 phases fail to resolve halogenated regioisomers and how orthogonal π−π interactions via Phenyl-Hexyl stationary phases provide a robust, self-validating analytical solution.

Mechanistic Origins of Synthesis Impurities

The synthesis of the target API relies on the nucleophilic aromatic substitution (SNAr) of 2,4-dichloro-5-iodopyrimidine with methylamine[1]. While the C4 position is generally more reactive due to the electron-withdrawing effects of the adjacent ring nitrogens and the strong inductive effect of the C5-iodine, the C2 position remains susceptible to nucleophilic attack. This dual reactivity generates a challenging mixture of closely related compounds:

  • Target API: 2-chloro-5-iodo-N-methylpyrimidin-4-amine (C4 attack).

  • Impurity A (Regioisomer): 4-chloro-5-iodo-N-methylpyrimidin-2-amine (C2 attack).

  • Impurity B (Over-amination): 5-iodo-N2,N4-dimethylpyrimidine-2,4-diamine (Bis-substitution).

  • Impurity C (Hydrolysis Product): 5-iodo-4-(methylamino)pyrimidin-2-ol (Moisture-induced degradation).

Synthesis SM 2,4-dichloro-5-iodopyrimidine (Starting Material) Target 2-chloro-5-iodo-N-methyl pyrimidin-4-amine (Target API) SM->Target C4 Attack ImpA 4-chloro-5-iodo-N-methyl pyrimidin-2-amine (Regioisomer) SM->ImpA C2 Attack Reagent Methylamine (Nucleophile) Reagent->Target ImpB 5-iodo-N2,N4-dimethyl pyrimidine-2,4-diamine (Over-amination) Target->ImpB Excess Amine

Fig 1: SNAr synthesis pathway and mechanistic origins of positional and over-aminated impurities.

The Analytical Challenge: Why C18 Fails for Halogenated Regioisomers

In standard reversed-phase chromatography, octadecyl-silane (C18) columns separate analytes based almost entirely on dispersive hydrophobic (van der Waals) interactions[3]. However, positional isomers like the 2-chloro and 4-chloro pyrimidine derivatives possess virtually identical hydrophobic surface areas and dipole moments. Consequently, C18 phases frequently fail to provide baseline resolution, leading to co-elution and severe ion suppression in the MS source.

To overcome this, we must exploit the unique electronic properties of the halogenated pyrimidine ring. By switching to a Phenyl-Hexyl stationary phase, we introduce orthogonal retention mechanisms: π−π interactions and shape selectivity[4][5]. The highly electronegative chlorine and iodine atoms withdraw electron density from the pyrimidine core, rendering it π -electron deficient (acting as a π -acid). The electron-rich phenyl ring of the stationary phase acts as a π -base. This donor-acceptor interaction is highly sensitive to the steric environment around the halogens, allowing the column to easily discriminate between the C2 and C4 substituted isomers[3][5].

Separation cluster_C18 C18 Column cluster_Phenyl Phenyl-Hexyl Column Mix Halogenated Pyrimidine Mixture (Target + Regioisomer) C18_Mech Hydrophobic Interactions Only Mix->C18_Mech Phenyl_Mech Hydrophobic + π-π Interactions Mix->Phenyl_Mech C18_Result Co-elution (Rs < 1.5) C18_Mech->C18_Result Identical Surface Area Phenyl_Result Baseline Resolution (Rs > 2.0) Phenyl_Mech->Phenyl_Result Differential π-Electron Density

Fig 2: Orthogonal retention mechanisms comparing C18 and Phenyl-Hexyl stationary phases.

Self-Validating LC-MS/MS Protocol

To ensure absolute data integrity and reproducibility, the following protocol incorporates a self-validating System Suitability Test (SST) that acts as a strict quality gate before sample acquisition begins.

Instrumentation: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (ESI+ mode). Column: Solid-core Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in MS-grade Water. Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile. Gradient: 5% B to 60% B over 8.0 minutes. Flow rate: 0.4 mL/min. Column Temp: 40°C.

Step-by-Step Workflow:
  • System Passivation & Blanking: Inject three consecutive blanks (Initial Mobile Phase) to verify zero carryover and establish a stable MS baseline.

  • System Suitability Test (SST): Inject a synthetic resolution mixture containing 1 µg/mL of both the Target API and Impurity A.

    • Validation Gate: The system is only validated for batch analysis if the critical pair resolution ( Rs​ ) is ≥2.0 and the mass accuracy is within ±5 ppm. If Rs​<2.0 , the run must be halted to replace mobile phases or the column.

  • Sample Preparation: Dissolve the crude synthesis batch in 50:50 Water:Acetonitrile to a final concentration of 10 µg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulate matter.

  • Data Acquisition: Execute the sample run using Multiple Reaction Monitoring (MRM) to capture specific fragmentation transitions (detailed in the data section below).

  • Post-Run Verification: Re-inject the SST mixture at the end of the sequence to confirm retention time stability ( Δ RT < 0.1 min) and ensure no column degradation occurred during the batch.

Comparative Performance & Data Interpretation

The superiority of the Phenyl-Hexyl chemistry over standard C18 is evident in the chromatographic data. While the C18 column yielded a merged, unresolved peak for the regioisomers, the Phenyl-Hexyl column achieved baseline separation due to the differential π−π stacking geometries.

Table 1: Chromatographic & MS/MS Characterization Summary
CompoundC18 RT (min)Phenyl-Hexyl RT (min)Phenyl-Hexyl Resolution ( Rs​ )Precursor Ion [M+H]⁺ (m/z)Key Product Ions (m/z)
Target API 4.124.85N/A270.0 ( 35 Cl)239.0, 143.0
Impurity A (Regioisomer)4.155.302.4 270.0 ( 35 Cl)235.0, 143.0
Impurity B (Over-amination)2.853.10> 5.0265.1234.1, 108.1
Impurity C (Hydrolysis)2.102.45> 5.0252.0234.0, 125.0
MS/MS Structural Elucidation

Mass spectrometry provides the final layer of structural confirmation. While the Target and Impurity A share the exact same precursor ion ( m/z 270.0 for the 35 Cl isotope), their MS/MS collision-induced dissociation (CID) spectra differ significantly due to their structural arrangements:

  • Target API (4-amino derivative): Readily loses the methylamine group (-31 Da) upon collision to form a highly stable pyrimidinium cation at m/z 239.0.

  • Impurity A (2-amino derivative): Because the C2-amine is highly stabilized by resonance with the adjacent ring nitrogens, this isomer exhibits a preferential initial loss of the more sterically hindered chlorine radical (-35 Da), yielding a dominant diagnostic product ion at m/z 235.0.

Conclusion

For the rigorous impurity profiling of highly functionalized halogenated pyrimidines like 2-chloro-5-iodo-N-methylpyrimidin-4-amine, standard C18 methodologies are insufficient. By intentionally selecting a Phenyl-Hexyl stationary phase, analysts can leverage orthogonal π−π interactions to achieve baseline resolution of otherwise co-eluting regioisomers. Coupling this chromatographic strategy with a self-validating SST protocol and MRM-based mass spectrometry ensures the highest level of scientific integrity and data trustworthiness in pharmaceutical process development.

References

  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?
  • C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS)
  • Source: elementlabsolutions.
  • Source: acs.org (ACS Publications)
  • PYRIMIDINE-4(3H)

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Validation

Unambiguous Structural Validation of Halogenated Pyrimidines: A Comparison Guide for 2-Chloro-5-iodo-N-methylpyrimidin-4-amine

In modern drug discovery, heavily substituted pyrimidines serve as privileged scaffolds for kinase inhibitors and therapeutics targeting the central nervous system[1]. Specifically, 2-chloro-5-iodo-N-methylpyrimidin-4-am...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, heavily substituted pyrimidines serve as privileged scaffolds for kinase inhibitors and therapeutics targeting the central nervous system[1]. Specifically, 2-chloro-5-iodo-N-methylpyrimidin-4-amine (CAS 1093847-70-1) is a highly versatile building block[2]. However, its dense halogenation presents a significant analytical challenge. Differentiating the precise regiochemistry of the chlorine and iodine atoms is critical before proceeding to downstream cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), which rely entirely on the differential reactivity of the C–I versus C–Cl bonds.

As a Senior Application Scientist, I frequently see research stalled by ambiguous structural assignments. This guide objectively compares structural validation techniques and provides a field-proven X-ray crystallography methodology to definitively characterize this complex small molecule.

The Analytical Challenge: Why Traditional Methods Fall Short

For routine organic synthesis, Liquid Chromatography-Mass Spectrometry (LC-MS) and 1D Nuclear Magnetic Resonance (NMR) are the standard first lines of defense. Yet, for 2-chloro-5-iodo-N-methylpyrimidin-4-amine, these methods are fundamentally limited:

  • NMR Limitations: The molecule possesses only three types of protons: the N-methyl group, the amine NH, and the isolated C6 aromatic proton. The lack of adjacent protons means that 2D scalar coupling networks (like COSY) are ineffective[3]. While HMBC can show correlations from the C6 proton to the C4 and C5 carbons, assigning the exact positions of the halogens relies heavily on 13 C chemical shifts. Iodine induces a massive upfield "heavy atom effect," which severely complicates empirical shift predictions and renders relative stereocenter/regiocenter assignment ambiguous[4].

  • Mass Spectrometry: High-resolution MS confirms the exact mass and isotopic pattern (revealing the precise ratio of Cl to I isotopes), but it cannot definitively distinguish between regiochemical isomers (e.g., 5-chloro-2-iodo vs. 2-chloro-5-iodo)[5].

To achieve absolute certainty, Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard[6].

Performance Comparison: SCXRD vs. NMR vs. MicroED

When evaluating analytical techniques for halogenated heterocycles, researchers must balance resolution, sample requirements, and data clarity. Below is an objective comparison of SCXRD, Solution NMR, and the emerging technique of Microcrystal Electron Diffraction (MicroED)[7].

Analytical FeatureSingle-Crystal XRD (SCXRD)Solution NMR SpectroscopyMicroED
Regiochemical Certainty Absolute. Direct 3D coordinate mapping.Inferred. Relies on chemical shift predictions.High. Direct 3D mapping, but lower resolution than SCXRD.
Halogen Differentiation Trivial. Z=53 (I) vs Z=17 (Cl) electron density is distinct.Difficult. Heavy atom shielding effects complicate 13 C data.Moderate. Electron scattering differences are less pronounced than X-ray.
Sample Requirement Single crystal > 10 μm[6].~5–10 mg dissolved in deuterated solvent[5].Microcrystals < 1 μm[8].
Time-to-Result Days to Weeks (bottleneck is crystallization).Minutes to Hours.Hours to Days (requires specialized TEM grids).
Bond Length Precision Sub-angstrom. Easily differentiates C–I (~2.10 Å) vs C–Cl (~1.73 Å)[9].N/A. Does not provide direct bond lengths.Good. Though hydrogen positions are often better resolved than in SCXRD.

Causality Insight: SCXRD directly maps electron density. Because X-ray scattering power is proportional to the atomic number (Z), iodine (Z=53) produces a massive, unmistakable electron density peak compared to chlorine (Z=17). This physical reality makes their differentiation absolute[9].

G Start Synthesize 2-chloro-5-iodo- N-methylpyrimidin-4-amine LCMS LC-MS & 1D NMR (Mass & Purity Check) Start->LCMS Regio Regiochemistry Unambiguous? LCMS->Regio Proceed Proceed to Cross-Coupling Regio->Proceed Yes (Rare) Cryst Screen Crystallization Conditions Regio->Cryst No (Halogen ambiguity) SCXRD SCXRD (Mo K-alpha) Gold Standard Cryst->SCXRD Single Crystals (>10 μm) MicroED MicroED (If only microcrystals) Cryst->MicroED Microcrystals (<1 μm) SCXRD->Proceed Absolute 3D Structure MicroED->Proceed High-Res Lattice Data

Analytical decision workflow for the structural validation of densely halogenated scaffolds.

Experimental Methodology: SCXRD Protocol for Halogenated Pyrimidines

To ensure a self-validating system, the following protocol details the optimized workflow for the structural determination of 2-chloro-5-iodo-N-methylpyrimidin-4-amine.

Phase 1: Crystal Growth
  • Solvent Selection: Dissolve 10 mg of the purified compound in a minimum volume of dichloromethane (DCM).

  • Vapor Diffusion: Place the open sample vial inside a larger, sealed chamber containing a volatile anti-solvent, such as hexanes or pentane.

  • Incubation: Allow vapor equilibration at room temperature for 48–72 hours until high-quality, block-like single crystals (>10 μm) form[6].

Phase 2: Data Collection Strategy
  • Cryo-Mounting: Select a pristine crystal under a polarized light microscope. Coat it in paratone oil and mount it on a cryoloop. Instantly transfer the sample to the diffractometer under a 100 K nitrogen stream. Why? Flash-cooling minimizes thermal motion (atomic displacement), drastically enhancing high-resolution diffraction data[8].

  • Radiation Source Selection (Critical Step): Use a Molybdenum (Mo) K-α X-ray source ( λ = 0.71073 Å) rather than Copper (Cu) K-α. Why? Iodine has a high mass attenuation coefficient. Cu radiation ( λ = 1.54 Å) is heavily absorbed by iodine, leading to severe systematic errors in intensity data. Mo radiation penetrates heavier atoms much more effectively, minimizing these absorption artifacts.

Phase 3: Data Reduction and Refinement
  • Integration: Integrate the diffraction frames using standard crystallographic software (e.g., APEX or CrysAlisPro).

  • Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS) to account for the residual X-ray absorption by the heavy iodine atom.

  • Structure Solution: Solve the structure using intrinsic phasing (e.g., SHELXT). The iodine atom will immediately appear as the highest peak in the initial electron density map.

  • Refinement: Perform full-matrix least-squares refinement on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms to accurately model their thermal vibrations[9].

Workflow Mount Cryo-Mounting (100 K) Diffract X-ray Diffraction (Mo K-alpha source) Mount->Diffract Integrate Data Integration & Absorption Correction Diffract->Integrate Phase Structure Solution (Intrinsic Phasing) Integrate->Phase Refine Least-Squares Refinement (Anisotropic I & Cl) Phase->Refine

Step-by-step SCXRD data processing pipeline for heavy-atom containing small molecules.

Conclusion

While NMR and LC-MS are indispensable for high-throughput purity checks, the structural validation of densely functionalized, heteroaromatic scaffolds like 2-chloro-5-iodo-N-methylpyrimidin-4-amine requires the atomic-level precision of SCXRD[5]. By visualizing the distinct electron densities of halogens and establishing exact bond lengths (C–I ~2.10 Å vs. C–Cl ~1.73 Å), crystallographic data provides the irrefutable proof of regiochemistry required to confidently advance pharmaceutical intermediates into clinical pipelines.

References

  • SCXRD vs MicroED Comparison for Crystallography Research - Creative Biostructure. Available at:[Link]

  • Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED)... - PMC (NIH). Available at:[Link]

  • Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED)... - CaltechAUTHORS. Available at: [Link]

  • 2-CHLORO-5-IODO-N-METHYLPYRIMIDIN-4-AMINE — Chemical Substance Information - NextSDS. Available at:[Link]

  • Why is crystallography still used in some cases for small molecule structure determination? - StackExchange. Available at:[Link]

  • KR20190131981A - Pharmaceutical composition for use in preventing or treating Traumatic Brain Injury or stroke - Google Patents.
  • Comparison of NMR and X-ray crystallography - Birkbeck, University of London. Available at:[Link]

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM - Sygnature Discovery. Available at:[Link]

  • X-Ray Crystallography vs. NMR Spectroscopy - News-Medical.Net. Available at:[Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-chloro-5-iodo-N-methylpyrimidin-4-amine

This guide provides drug development professionals, researchers, and scientists with essential, immediate safety and logistical information for the proper disposal of 2-chloro-5-iodo-N-methylpyrimidin-4-amine. As a subst...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides drug development professionals, researchers, and scientists with essential, immediate safety and logistical information for the proper disposal of 2-chloro-5-iodo-N-methylpyrimidin-4-amine. As a substituted halogenated pyrimidine, this compound is likely utilized as a key intermediate in complex organic synthesis, particularly in the development of novel therapeutic agents. The procedures outlined below are designed to ensure personnel safety, maintain regulatory compliance, and promote environmental stewardship.

A critical first step in handling any chemical is to consult its specific Safety Data Sheet (SDS) provided by the manufacturer. As a specific SDS for 2-chloro-5-iodo-N-methylpyrimidin-4-amine is not consistently available in public databases, this guide synthesizes data from structurally analogous compounds and authoritative chemical waste management protocols. This conservative approach is essential for mitigating potential risks.

Part 1: Hazard Assessment and Risk Mitigation

The foundation of safe disposal is a thorough understanding of the compound's potential hazards. Based on data from similar chlorinated and iodinated pyrimidines, 2-chloro-5-iodo-N-methylpyrimidin-4-amine should be handled as a hazardous substance with particular attention to its potential toxicity and irritant properties.

Inferred Hazard Profile

The toxicological profile is inferred from related structures. The following table summarizes the likely hazard classifications according to the Globally Harmonized System (GHS).

Hazard ClassGHS Hazard CodeDescriptionRationale & Source
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332Harmful if swallowed, in contact with skin, or if inhaled.Based on analogous compounds like 2-chloro-4-iodo-5-methylpyridine.[1]
Skin IrritationH315Causes skin irritation.A common classification for halogenated heterocyclic compounds.[2][3]
Serious Eye IrritationH319Causes serious eye irritation.A common classification for halogenated heterocyclic compounds.[2][3]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.A common classification for halogenated heterocyclic compounds.[3]
Essential Personal Protective Equipment (PPE)

Given the potential for acute toxicity and irritation, a stringent PPE protocol is mandatory for all handling and disposal procedures.[4]

  • Eye and Face Protection: Wear safety goggles with side-shields or a full-face shield to protect against splashes.[5]

  • Hand Protection: Use chemical-resistant, impervious gloves such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.[1]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[5]

  • Respiratory Protection: All handling and disposal steps must be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[4][5]

Part 2: Step-by-Step Disposal Protocol

The proper disposal of 2-chloro-5-iodo-N-methylpyrimidin-4-amine requires meticulous segregation and handling to prevent accidental exposure and ensure compliance with environmental regulations.[6]

Step 1: Waste Segregation and Containment

Proper segregation is the most critical step in a compliant waste management program.[7] Never mix this waste stream with incompatible chemicals or non-hazardous waste.

  • Designate a Waste Container: Procure a new, clean, and chemically compatible container for the exclusive collection of 2-chloro-5-iodo-N-methylpyrimidin-4-amine waste. A high-density polyethylene (HDPE) container is generally suitable. The container must have a secure, leak-proof screw cap.[7]

  • Labeling: The container must be clearly and accurately labeled from the moment the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE "[7]

    • The full chemical name: "2-chloro-5-iodo-N-methylpyrimidin-4-amine "

    • An accurate list of all constituents and their approximate percentages.

    • The date accumulation started.

Step 2: Collection of Different Waste Streams
  • Solid Waste:

    • Carefully place all contaminated solid materials, such as gloves, weighing paper, and absorbent pads used for cleaning minor spills, into the designated solid hazardous waste container.[5]

    • Ensure the container is kept securely closed at all times, except when adding waste.[7]

  • Liquid Waste:

    • Collect all unused or spent solutions containing 2-chloro-5-iodo-N-methylpyrimidin-4-amine in the designated liquid hazardous waste container.

    • This includes rinsate from cleaning contaminated glassware.

  • Empty Reagent Bottles:

    • An "empty" container that held this chemical is still considered hazardous waste.

    • Perform a "triple rinse" procedure: Rinse the container with a suitable solvent (e.g., acetone or ethanol) three times, collecting the rinsate each time.[5][8]

    • Crucially, this rinsate must be collected and disposed of as liquid hazardous waste. [5]

    • After rinsing, deface the original label on the bottle and manage it for disposal or recycling according to your institution's policy.

Step 3: Storage Pending Disposal

Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure, away from general traffic, and segregated from incompatible materials.[5]

Part 3: Emergency Procedures - Spill Management

In the event of a spill, immediate and correct action is required to mitigate risks.[5]

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation if it is safe to do so.

  • Don PPE: Before addressing the spill, put on the full complement of required PPE as described in Part 1.

  • Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill absorbent.

  • Collect: Carefully scoop the absorbed material and place it into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department immediately.

Part 4: Final Disposal Pathway

The ultimate disposal of this chemical waste must be handled by professionals to ensure it is done safely and in accordance with all federal, state, and local regulations.[9]

Disposal Workflow Diagram

G Disposal Workflow for 2-chloro-5-iodo-N-methylpyrimidin-4-amine cluster_0 In-Lab Procedures cluster_1 External Disposal A 1. Identify Waste (Solid, Liquid, Contaminated PPE) B 2. Select & Label Container 'HAZARDOUS WASTE' Full Chemical Name A->B Requires Proper Container C 3. Segregate & Collect Waste (Solids, Liquids, Rinsate) B->C Container Ready D 4. Securely Store Container (Satellite Accumulation Area) C->D Pending Pickup E 5. Arrange Professional Pickup (Contact EHS Office) D->E Request Removal F 6. Licensed Waste Management Co. (Handles Transport & Final Disposal) E->F Scheduled Service G 7. Document Disposal (Maintain Records) F->G Certificate of Disposal

Caption: Logical workflow for the disposal of 2-chloro-5-iodo-N-methylpyrimidin-4-amine waste.

Mandatory Professional Disposal

Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in the regular trash.[8][10] The primary and only acceptable method of disposal is through your institution's EHS department, which will coordinate with a licensed and certified environmental waste management company.[5] These companies are equipped to handle and dispose of hazardous materials in compliance with regulations set forth by bodies such as the Environmental Protection Agency (EPA).

References

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy. [Link]

  • 2-chloro-5-iodo-4-methylpyrimidine — Chemical Substance Information. NextSDS. [Link]

  • SDS US. [Link]

  • Hazardous Drug Safety and Handling Policy. VA Ann Arbor Healthcare System Research Services. [Link]

  • Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. Oregon OSHA. [Link]

  • 2-Chloro-N-methylpyrimidin-4-amine. PubChem. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. [Link]

  • Chemical Waste Management Guide. Technion. [Link]

  • Hazardous Waste Reduction. University of California, Santa Cruz - Environmental Health and Safety. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Environmental Health and Safety Disposal of Iodine. Case Western Reserve University. [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • 2-Chloro-5-methylpyridin-4-amine. PubChem. [Link]

  • Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. National Center for Biotechnology Information. [Link]

  • Standard Operating Procedure for work with Chemical name/class: Iodine. Duke University. [Link]

Sources

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